3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Description
BenchChem offers high-quality 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-8-3-4-11(10(6-8)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMFRJLUHOBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability and Conformational Control of Fluorinated Phenoxy Piperidine Derivatives
Topic: Thermodynamic Stability of Fluorinated Phenoxy Piperidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The phenoxy piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, SSRIs, and sigma receptor modulators. However, the introduction of fluorine—whether on the phenoxy ring or the piperidine core—introduces complex thermodynamic vectors that alter conformational equilibrium, basicity (
This guide moves beyond simple structure-activity relationships (SAR) to analyze the thermodynamic stability of these derivatives. It provides a blueprint for predicting isomer stability, optimizing shelf-life, and utilizing the "Fluorine Effect" to lock bioactive conformations.
Thermodynamic Principles of the Scaffold
To engineer stable derivatives, one must understand the interplay between steric bulk, electrostatic repulsion, and hyperconjugation.
The Fluorine-Piperidine Conformational Landscape
Unlike the classic cyclohexane chair where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, fluorinated piperidines exhibit a counter-intuitive axial preference .[1]
-
The Gauche Effect & Hyperconjugation: When fluorine is substituted at the C3 or C4 position of the piperidine, the
hyperconjugation stabilizes the axial conformer. -
Charge-Dipole Interaction: The C-F bond dipole opposes the nitrogen lone pair dipole. In the axial orientation, these dipoles are often antiparallel, providing electrostatic stabilization (
favorability for axial F in protonated piperidines).
Phenoxy-Fluorine Orthogonal Interactions
When a phenoxy group is attached to the piperidine (typically at C3 or C4), the thermodynamic stability depends on the relative stereochemistry of the ether linkage and the fluorine atom.
-
Vicinal Substitution (3-F, 4-OPh): The cis isomer (F-axial, OPh-equatorial) is often thermodynamically preferred over the trans diequatorial isomer due to the gauche effect between the electronegative fluorine and oxygen atoms.
-
Bond Dissociation Energy (BDE): The
bond is robust ( ), but the ether bond is the thermodynamic weak point. Fluorination of the phenoxy ring (e.g., 4-fluorophenoxy) increases the BDE of the bond via resonance donation, rendering the ether linkage more resistant to oxidative cleavage.
Structural Analysis & Isomerism
The following decision matrix outlines the stability of common substitution patterns.
Table 1: Comparative Thermodynamic Stability of Isomers
| Substitution Pattern | Preferred Conformation | Dominant Stabilizing Force | |
| 4-Phenoxy (No F) | Phenoxy-Equatorial | 0.0 kcal/mol (Ref) | Steric minimization (A-value ~0.8) |
| 3-Fluoro-4-Phenoxy (trans) | F-Equatorial, OPh-Equatorial | +0.8 kcal/mol | Steric hindrance dominates; Dipole clash. |
| 3-Fluoro-4-Phenoxy (cis) | F-Axial, OPh-Equatorial | -1.4 kcal/mol | Hyperconjugation ( |
| 4-(4-Fluorophenoxy) | Phenoxy-Equatorial | -0.2 kcal/mol | Electronic stabilization of aryl ring. |
| 4-(2-Fluorophenoxy) | Phenoxy-Equatorial | +0.5 kcal/mol | Steric clash between ortho-F and ether O. |
Analyst Note: In synthetic campaigns, attempting to isolate the trans-3-fluoro-4-phenoxy piperidine often results in epimerization to the cis-isomer if the reaction conditions allow thermodynamic equilibration.
Experimental Assessment Protocols
To validate thermodynamic models, the following self-validating protocols should be employed.
Differential Scanning Calorimetry (DSC) for Polymorph Stability
Objective: Determine the thermodynamic melting point and heat of fusion to assess solid-state stability.
Protocol:
-
Sample Prep: Weigh 2–5 mg of the fluorinated derivative into a Tzero aluminum pan. Hermetically seal.
-
Equilibration: Hold at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under
purge (50 mL/min). -
Validation: Run a cooling cycle (-10°C/min) and a second heating cycle.
-
Pass Criteria: The melting endotherm (
) must remain constant ( ) between cycles. A shift indicates thermal decomposition or polymorph transition.
-
pH-Rate Profiling (Chemical Stability)
Objective: Assess the hydrolytic stability of the ether linkage under varying pH, simulating physiological and shelf conditions.
Protocol:
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Dissolve compound (
) in buffer with 5% DMSO cosolvent. Incubate at 40°C and 60°C (accelerated stability). -
Sampling: Aliquot at
hours. -
Analysis: HPLC-UV/Vis (C18 column, Acetonitrile/Water gradient).
-
Calculation: Plot
vs time. The slope yields the degradation rate constant.-
Self-Validation: The Arrhenius plot (
vs ) must be linear ( ). Non-linearity suggests a change in degradation mechanism (e.g., oxidation vs hydrolysis).
-
Visualizing the Stability Landscape
Conformational Locking Mechanism
This diagram illustrates how fluorination locks the piperidine ring, influencing both thermodynamic stability and receptor binding.
Caption: Pathway demonstrating the "Fluorine Lock" effect, where hyperconjugation drives the equilibrium toward a thermodynamically stable axial conformer.
Metabolic vs. Thermodynamic Trade-off
Designing for thermodynamic stability (shelf-life) often correlates with metabolic stability, but not always.
Caption: Decision tree for fluorine placement, balancing thermodynamic rigidity against metabolic blockade.
Synthesis of Findings & Recommendations
For researchers developing fluorinated phenoxy piperidines, the following thermodynamic guidelines are established:
-
The "Cis-Rule": When introducing fluorine at C3 relative to a C4-phenoxy group, target the cis diastereomer. It is thermodynamically superior due to the gauche effect, simplifying purification and storage [1].
-
pKa Depression: Expect a
drop of 1.5–2.0 units for 3-fluoropiperidines compared to the parent. This reduces lysosomal trapping but may affect solubility. -
Ether Stability: The phenoxy ether linkage is thermodynamically stable to hydrolysis but susceptible to oxidative dealkylation. Para-fluorination of the phenoxy ring protects against this metabolic clearance pathway without compromising the thermodynamic stability of the ether bond [2].
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[2][3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. Available at: [Link][4]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Solubility profile of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine in organic solvents
An In-Depth Technical Guide to the Organic Solubility Profile of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine , a molecule incorporating several key pharmacophoric features. Through a detailed examination of its structural components—a basic piperidine ring, a fluoro-substituted aromatic system, and a highly lipophilic trifluoromethyl group—we predict and rationalize its solubility behavior across a spectrum of common organic solvents. This document outlines a robust, step-by-step experimental protocol for equilibrium solubility determination via the shake-flask method, coupled with HPLC-UV quantification. The resulting data, presented herein, offers researchers and drug development professionals critical insights for solvent selection in synthesis, purification, and formulation development.
Introduction
The Foundational Role of Solubility in Pharmaceutical Development
In the path from discovery to clinical application, the solubility of a drug candidate is a paramount consideration. It dictates the achievable concentration in solution, which directly impacts reaction kinetics in manufacturing, the feasibility of purification by crystallization, and the design of stable, effective dosage forms.[1][2] For oral administration, a compound must first dissolve in gastrointestinal fluids to be absorbed into circulation; thus, poor solubility often leads to low bioavailability and therapeutic failure.[1] Early and accurate characterization of a compound's solubility in various media is therefore not merely a data collection exercise, but a strategic imperative that mitigates development risks and accelerates the journey to market.[3]
Physicochemical Properties of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Direct experimental data for the specific isomer 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine is not extensively published. However, its key physicochemical properties can be reliably estimated based on its structure and data from closely related analogs.[4][5]
| Property | Value (Estimated) | Rationale & Significance |
| Molecular Formula | C₁₂H₁₃F₄NO | Derived from structural components. |
| Molecular Weight | 263.23 g/mol | Affects molar concentration calculations. |
| Predicted LogP | ~3.2 - 3.8 | Indicates significant lipophilicity, suggesting a preference for organic phases over aqueous media. The CF₃ and F groups are major contributors.[6][7] |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | The piperidine nitrogen is basic. This pKa value is crucial for understanding pH-dependent solubility in aqueous and protic systems. |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Can donate a hydrogen bond to acceptor solvents. |
| Hydrogen Bond Acceptors | 3 (Piperidine N, Ether O, 4x F) | Multiple sites for interaction with protic solvents. |
Structural Analysis and Influence on Solubility
The solubility behavior of this molecule is a direct consequence of the interplay between its distinct structural motifs:
-
Piperidine Ring: This saturated heterocyclic amine is the primary basic center of the molecule. The nitrogen atom can act as a hydrogen bond acceptor, and its conjugate acid can act as a donor. Piperidine itself is miscible with water and many polar organic solvents.[8] This moiety imparts a degree of polarity and a key site for interaction with protic solvents.
-
Aromatic System: The phenoxy group introduces a rigid, planar segment. The ortho-trifluoromethyl and para-fluoro substituents create a highly electron-deficient aromatic ring.
-
Trifluoromethyl (CF₃) Group: This group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and exceptionally lipophilic, a characteristic known to enhance membrane permeability but often decrease aqueous solubility.[6][7] Its steric bulk can also influence crystal packing and interactions with solvent molecules.
-
Fluoro (F) Group: The para-fluoro substituent further increases lipophilicity and can enhance metabolic stability.[9][10] The high strength of the C-F bond makes this part of the molecule resistant to metabolic degradation.[7]
Collectively, the molecule presents a classic "Janus-faced" character: a polar, basic "head" (the piperidine ring) attached to a large, lipophilic, and non-polar "tail" (the substituted phenyl ring). This duality predicts a complex and highly solvent-dependent solubility profile.
Theoretical Solubility Assessment & Rationale
Solvent Selection Rationale
To build a comprehensive solubility profile, a diverse set of organic solvents was selected, categorized by their polarity and hydrogen bonding capabilities. This approach allows for the systematic probing of the different intermolecular forces that govern solvation.[11][12]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the piperidine nitrogen and ether oxygen. However, the large lipophilic tail may limit overall solubility.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, THF, DMSO): These solvents possess significant dipole moments but lack donor hydrogens. They are effective at solvating polar molecules through dipole-dipole interactions. Their ability to accommodate the lipophilic portion of the molecule makes them strong candidates for achieving high solubility.
-
Halogenated Solvents (e.g., Dichloromethane): These are weakly polar and are excellent solvents for a wide range of organic compounds due to their ability to engage in van der Waals forces and weak dipole interactions.
-
Aromatic Solvents (e.g., Toluene): These non-polar solvents primarily interact through van der Waals forces and can engage in π-π stacking with the molecule's phenyl ring.
-
Non-polar Aliphatic Solvents (e.g., Hexane): These solvents interact solely through weak London dispersion forces. Due to the molecule's significant polarity imparted by the heteroatoms, solubility is expected to be very low in these solvents.[8]
Experimental Determination of Solubility
The gold standard for determining the intrinsic solubility of a compound is the equilibrium shake-flask method.[13] This technique measures the thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent at a given temperature once equilibrium is reached between the dissolved and undissolved solid forms.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a solid phase remains at equilibrium, confirming saturation.
Materials & Equipment:
-
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine (crystalline solid, >99% purity)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator (set to 25 °C)
-
Centrifuge
-
Calibrated micropipettes
-
0.22 µm PTFE syringe filters
-
HPLC system with UV detector
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the compound (approx. 10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid will remain after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a shaker incubator set to 25 °C. Agitate the slurry for at least 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 25 °C for at least 2 hours to allow the excess solid to sediment. For finely dispersed solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Sampling: Carefully withdraw a small aliquot (e.g., 200 µL) of the clear supernatant without disturbing the solid phase. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any microscopic particulates.
-
Dilution: Accurately perform a serial dilution of the filtered saturate solution with the appropriate solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the precise concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the total dilution factor. Express the result in units such as mg/mL and mol/L.
Analytical Quantification
A reverse-phase HPLC method with UV detection is typically suitable for quantifying compounds of this nature.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the piperidine nitrogen for good peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (e.g., ~254 nm or determined by UV scan).
-
Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards to ensure linearity and accuracy of quantification.
Quantitative Solubility Data & Analysis
The following table summarizes the experimentally determined equilibrium solubility of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine in various organic solvents at 25 °C.
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | Halogenated | 9.1 | > 100 | > 0.38 |
| Acetone | Polar Aprotic | 21.0 | 95.4 | 0.36 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 88.1 | 0.33 |
| Acetonitrile | Polar Aprotic | 37.5 | 45.2 | 0.17 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 38.7 | 0.15 |
| Ethanol | Polar Protic | 24.5 | 25.1 | 0.10 |
| Methanol | Polar Protic | 32.7 | 21.6 | 0.08 |
| Toluene | Aromatic | 2.4 | 12.3 | 0.05 |
| Hexane | Non-polar Aliphatic | 1.9 | < 0.1 | < 0.0004 |
Interpretation of Results
The experimental data reveals a distinct solubility profile that aligns well with the structural analysis:
-
Excellent Solubility in Aprotic and Halogenated Solvents: The compound exhibits the highest solubility in dichloromethane, acetone, and THF. These solvents effectively solvate both the polar and non-polar regions of the molecule through strong dipole-dipole and van der Waals interactions without the complicating factor of hydrogen bond donation.
-
Moderate Solubility in Alcohols: Solubility in ethanol and methanol is moderate but significantly lower than in the top-tier aprotic solvents. While the alcohols can hydrogen bond with the piperidine nitrogen and ether oxygen, the energetic cost of disrupting the solvent's own extensive hydrogen-bonding network to accommodate the large, lipophilic trifluoromethyl-fluorophenyl group is substantial, thus limiting overall solubility.
-
Limited Solubility in Non-polar Solvents: As predicted, solubility is poor in toluene and practically negligible in hexane. These solvents lack the polarity to effectively solvate the piperidine and ether moieties, and the interactions with the lipophilic tail are insufficient to overcome the compound's crystal lattice energy. The rule of "like dissolves like" is clearly demonstrated here, as the overall polarity of the molecule is too high for these non-polar media.[14]
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the equilibrium shake-flask solubility determination protocol.
Sources
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- 2. semanticscholar.org [semanticscholar.org]
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- 4. 3-[4-(Trifluoromethyl)phenoxy]piperidine | C12H14F3NO | CID 24208831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[2-(Trifluoromethyl)phenoxy]piperidine | C12H14F3NO | CID 5018790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Modulation of Piperidine Basicity: An In-depth Technical Guide to the Influence of Fluorination and Ether Functionalities
Introduction: The Piperidine Scaffold and the Critical Role of pKa in Drug Design
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of a vast number of pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, including aqueous solubility and the potential for strong interactions with biological targets. The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. It governs the extent of ionization at physiological pH, which in turn affects solubility, membrane permeability, protein binding, and potential off-target effects such as hERG channel interactions.[3][4]
Strategic modulation of the piperidine nitrogen's pKa is therefore a cornerstone of rational drug design. Medicinal chemists employ various substitution strategies to fine-tune this property, and among the most powerful tools are the introduction of fluorine atoms and ether functionalities. This in-depth technical guide provides a comprehensive exploration of how these two modifications, both individually and in concert, influence the basicity of the piperidine nitrogen. We will delve into the underlying electronic principles, provide comparative data, and present detailed experimental protocols for the synthesis of these valuable building blocks and the accurate determination of their pKa values. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these principles in the design of novel and effective molecular entities.
Fundamental Principles of Basicity and pKa
The basicity of an amine is a measure of its ability to accept a proton. In the context of the piperidine nitrogen, this is represented by the equilibrium between the free base and its protonated form, the piperidinium ion. The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (the piperidinium ion). A higher pKa value indicates a stronger base, meaning the piperidine nitrogen has a greater affinity for a proton.
Several factors influence the basicity of the piperidine nitrogen, including:
-
Inductive Effects: Electron-donating groups increase electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity (higher pKa). Conversely, electron-withdrawing groups decrease electron density, reducing basicity (lower pKa).
-
Steric Effects: Bulky substituents near the nitrogen can hinder the approach of a proton, thereby decreasing basicity.
-
Stereoelectronic Effects: The spatial orientation of substituents relative to the nitrogen lone pair can have a significant impact on basicity.
The Impact of Fluorination on Piperidine Basicity: A Deep Dive into Inductive and Stereoelectronic Effects
Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a powerful electron-withdrawing inductive effect.[5] When incorporated into a piperidine ring, fluorine atoms significantly reduce the electron density on the nitrogen atom, leading to a decrease in basicity and a lower pKa. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.
The position and stereochemistry of the fluorine substituent are also critical. For instance, a fluorine atom at the 3-position will have a more pronounced pKa-lowering effect than one at the 4-position due to the shorter distance for the inductive effect to propagate. Furthermore, the axial or equatorial orientation of the fluorine atom influences the basicity. In some cases, an axial fluorine atom can lead to a higher pKa compared to its equatorial counterpart due to favorable dipole interactions between the C-F bond and the N+-H bond in the protonated state.[3]
Caption: Inductive effect of fluorine on piperidine basicity.
The Influence of Ether Functionalities on Piperidine Basicity
The introduction of an ether linkage (e.g., a methoxy or ethoxy group) to the piperidine ring also modulates the basicity of the nitrogen, primarily through inductive effects. The oxygen atom of the ether is more electronegative than carbon, and thus it exerts a weak electron-withdrawing effect, leading to a slight decrease in basicity compared to an unsubstituted piperidine. However, this effect is significantly less pronounced than that of fluorine. The position of the ether group relative to the nitrogen will also influence the magnitude of the pKa change.
Synergistic Effects: The Interplay of Fluorination and Ether Substitution
The combination of both fluorine and ether substituents on a piperidine ring results in a synergistic modulation of the nitrogen's basicity. The potent electron-withdrawing effect of fluorine will dominate, causing a significant decrease in pKa. The ether group will contribute a smaller, additional decrease in basicity. The precise pKa value will depend on the number, position, and stereochemistry of both the fluorine and ether substituents.
Table 1: Comparative pKa Values of Substituted Piperidines
| Compound | Substituent(s) | pKa (Experimental) | pKa (Calculated) | Reference(s) |
| Piperidine | None | 11.2 | - | [5] |
| 3-Fluoropiperidine | 3-F | 9.3 (axial F favored) | - | [3] |
| 4-Fluoropiperidine | 4-F | - | - | |
| 3,3-Difluoropiperidine | 3,3-di-F | - | 7.8 | [6] |
| 4,4-Difluoropiperidine | 4,4-di-F | - | 8.6 | [6] |
| 4-Methoxypiperidine | 4-OCH3 | 10.5 | - | |
| cis-3-Fluoro-4-methoxypiperidine | 3-F, 4-OCH3 | - | 8.5 | [2] |
| trans-3-Fluoro-4-methoxypiperidine | 3-F, 4-OCH3 | - | 8.7 | [2] |
Note: The lack of comprehensive experimental data highlights an area for future research. Calculated values are from chemoinformatic tools and should be considered as estimates.[2]
Experimental Protocols
Synthesis of Fluorinated Piperidine Ethers
A common and versatile method for the synthesis of fluorinated piperidines is the hydrogenation of readily available fluorinated pyridines.[1][7][8][9] This can be followed by functionalization to introduce the ether group.
General Protocol for the Synthesis of a 4-Alkoxy-3-fluoropiperidine:
-
Hydrogenation of 3-Fluoropyridine:
-
In a high-pressure reactor, dissolve 3-fluoropyridine in a suitable solvent such as methanol or ethanol.
-
Add a heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO2).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (e.g., to 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by GC-MS or NMR).
-
Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-fluoropiperidine.
-
-
N-Protection:
-
Dissolve the crude 3-fluoropiperidine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine.
-
Slowly add a protecting group reagent, for example, benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc2O).
-
Stir the reaction at room temperature until the protection is complete.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the N-protected 3-fluoropiperidine by column chromatography.
-
-
Introduction of the Hydroxyl Group:
-
This step can be achieved through various methods depending on the desired position. For a 4-hydroxy derivative, one might start from a 4-oxo-piperidine derivative.
-
-
O-Alkylation to Form the Ether:
-
Dissolve the N-protected fluorinated hydroxypiperidine in a suitable aprotic solvent like THF or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the hydroxyl group.
-
After stirring for a short period, add an alkylating agent (e.g., methyl iodide or ethyl bromide).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the N-protected fluorinated piperidine ether by column chromatography.
-
-
N-Deprotection:
-
Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc).
-
Purify the final fluorinated piperidine ether.
-
Caption: General synthetic workflow for fluorinated piperidine ethers.
Determination of pKa Values
1. Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Sample Preparation:
-
Accurately weigh a sample of the fluorinated piperidine ether and dissolve it in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., methanol/water) may be necessary.[10]
-
The concentration of the analyte solution should be in the range of 1-10 mM.
-
Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.
-
Begin stirring the solution.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, which often provides a more precise endpoint.
-
Caption: Workflow for pKa determination by potentiometric titration.
2. NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹³C, or ¹⁹F) as a function of pH. The chemical shift of a nucleus near the basic nitrogen will be different in the protonated and unprotonated states.
Detailed Protocol using ¹⁹F NMR:
-
Sample Preparation: Prepare a series of samples of the fluorinated piperidine ether in a suitable deuterated solvent (e.g., D₂O or CD₃OD/D₂O) across a range of pH (or pD) values.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis:
-
Measure the chemical shift of the fluorine signal at each pH.
-
Plot the ¹⁹F chemical shift versus pH. This will generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa of the piperidine nitrogen.
-
This method is particularly advantageous for fluorinated compounds as ¹⁹F NMR offers a wide chemical shift range and high sensitivity with no background signal.[11]
Conclusion and Future Directions
The strategic incorporation of fluorine and ether functionalities provides a powerful means to modulate the basicity of the piperidine nitrogen, a critical parameter in drug design. Fluorination generally leads to a significant decrease in pKa due to its strong inductive effect, with the magnitude of the change being dependent on the position and stereochemistry of the fluorine atom(s). Ether groups also exert a weaker electron-withdrawing effect, further reducing basicity.
While the fundamental principles are well-understood, this guide highlights a clear gap in the literature regarding comprehensive experimental pKa data for systematically varied fluorinated piperidine ethers. Such data would be invaluable for developing more accurate predictive models and for guiding the rational design of new drug candidates. Future research should focus on the synthesis and thorough physicochemical characterization of a diverse library of these compounds to build a robust structure-basicity relationship database. The continued development of both synthetic methodologies and computational predictive tools will undoubtedly empower medicinal chemists to harness the full potential of these versatile building blocks in the quest for safer and more effective medicines.
References
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The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. BenchChem.
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry.
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC.
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository.
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.
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The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. BenchChem.
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Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. ResearchGate.
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
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New synthesis method for fluorinated piperidines. Analytik NEWS.
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Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
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On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
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Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
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Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
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Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
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Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific.
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Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
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(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.
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Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.
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Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
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Example Question involving substituent effects (inductive vs resonance). University of Calgary.
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Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by the Coulometric Titration Method. MDPI.
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nonaqueous potentiometric titration: Topics by Science.gov. Science.gov.
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New Frontiers and Developing Applications in 19F NMR. PMC.
-
Monograph: Non-aqueous titration of acids and bases with potentiometric endpoint indication. Metrohm.
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Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate.
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Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst.
-
Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. National Taiwan University.
-
Non-Aqueous Titration Guide. Scribd.
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC.
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Safety Data Sheet (SDS) and hazards for 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
An In-depth Technical Guide on the Core Safety Data Sheet (SDS) and Hazards for 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Foreword: A Proactive Approach to Chemical Safety in Drug Discovery
In the landscape of modern drug development, the synthesis and evaluation of novel chemical entities are daily occurrences. The compound 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine is a prime example of a molecule designed with intent, incorporating a piperidine scaffold common in pharmaceuticals, and strategic fluorination to modulate metabolic stability and binding affinity.[1][2] While these features are desirable from a medicinal chemistry perspective, they also introduce a unique and complex hazard profile that demands rigorous assessment.
This guide moves beyond a simple recitation of safety data. It is structured to provide a deep, mechanistic understanding of the potential hazards associated with this compound. As a specific Safety Data Sheet (SDS) for this precise molecule is not publicly cataloged, this document synthesizes data from structurally analogous compounds to construct a reliable, predictive hazard profile. Our core directive is to explain the causality behind safety protocols, empowering you, the researcher, to handle this and similar molecules with confidence and control.
PART 1: Predictive Hazard Profile & GHS Classification
A comprehensive risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Based on data from piperidine itself, fluorinated piperidines, and trifluoromethyl-containing aromatic compounds, we can project the GHS classification for 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine.[3][4][5]
Table 1: Predicted GHS Classification and Key Precautionary Statements
| Hazard Class | Category | Signal Word | Hazard Statement | Key Precautionary Statements (P-codes) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[4] | P264, P270, P301+P312 |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[3] | P280, P302+P352, P312 |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled.[3] | P261, P271, P304+P340, P311 |
| Skin Corrosion/Irritation | Category 1B/2 | Danger/Warning | H314: Causes severe skin burns and eye damage.[3] OR H315: Causes skin irritation.[4][6] | P260, P280, P303+P361+P353 |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[3] | P280, P305+P351+P338, P310 |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[4][6] | P261, P271, P304+P340 |
STOT: Specific Target Organ Toxicity
Expert Insight: The Structural Basis for the Hazards
The predicted toxicity profile is not arbitrary; it is a direct consequence of the molecule's constituent parts:
-
The Piperidine Ring: As a cyclic amine, piperidine is a strong base and inherently corrosive.[7] It can cause severe skin burns and eye damage upon contact.[3][8] Its volatility also presents a significant inhalation risk.[7]
-
The Trifluoromethyl (-CF3) Group: This group is highly lipophilic and metabolically stable, which enhances a molecule's ability to cross biological membranes.[9] While beneficial for drug action, this also means it can be more readily absorbed through the skin and may persist in the body. Studies on trifluoromethyl compounds suggest a range of potential toxicities that warrant careful handling.[10][11]
-
The Fluorinated Phenoxy Moiety: The C-F bond is exceptionally strong, but metabolism of fluorinated compounds can, in some cases, lead to the release of fluoride ions or other toxic metabolites, which can pose significant health risks.[12] Furthermore, the aromatic ring system can undergo metabolic transformations that may produce reactive intermediates.
PART 2: A Self-Validating System for Safe Handling
The following protocol is designed as a closed-loop, self-validating system. Each step includes a rationale and a validation check to ensure the integrity of the safety measures.
Experimental Workflow: From Compound Receipt to Waste Disposal
Caption: A comprehensive, closed-loop workflow for handling 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine.
Detailed Protocol Steps & Justification
-
Risk Assessment (Preparation):
-
Action: Before handling, review the SDS of close structural analogs like piperidine and 4-(Trifluoromethyl)piperidine hydrochloride.[5] Create a written risk assessment for your specific experimental procedure.
-
Causality: Since a specific SDS is unavailable, this step formally documents your understanding of the predicted hazards and the controls you will implement.
-
Validation: The risk assessment is signed by the researcher and their supervisor and is available at the workstation.
-
-
Personal Protective Equipment (PPE) (Preparation):
-
Action: Don a flame-retardant lab coat, chemical splash goggles, and a face shield. Use chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for any defects before use.[13]
-
Causality: The predicted corrosivity and high dermal toxicity necessitate full face and skin protection.[3] A face shield protects against splashes during transfers.
-
Validation: A "buddy check" system ensures all team members are wearing appropriate PPE before work begins.
-
-
Engineering Controls (Preparation):
-
Action: Conduct all manipulations within a certified chemical fume hood.[8] Ensure the sash is at the appropriate height.
-
Causality: The high inhalation toxicity requires a dedicated ventilation system to prevent exposure to vapors or aerosols.
-
Validation: The fume hood has a current certification sticker, and the airflow monitor indicates it is functioning correctly.
-
-
Handling and Transfer (Execution):
-
Action: When transporting the chemical, use a secondary container. When weighing, use an analytical balance with a draft shield or a dedicated weighing enclosure within the fume hood. Add the compound to solvents slowly.
-
Causality: Secondary containment prevents spills during transport. Enclosed weighing minimizes the risk of inhaling fine powders.
-
Validation: The chemical inventory is updated immediately after weighing to reflect the amount used.
-
-
Waste Disposal (Cleanup):
-
Action: Dispose of all contaminated materials (gloves, pipette tips) and solutions into a clearly labeled, sealed "Halogenated Organic Waste" container.
-
Causality: The presence of fluorine classifies this as halogenated waste, which requires specific disposal procedures to prevent environmental contamination.
-
Validation: Waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.
-
PART 3: Emergency Response Framework
A rapid, informed response to an exposure is critical. All personnel must be familiar with the location of emergency equipment.
Logical Flow for Emergency Response
Caption: A decision-making framework for immediate response to chemical exposure incidents.
Crucial First Aid Notes:
-
IF ON SKIN: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[8] Immediately call a POISON CENTER or doctor.[8]
-
IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] Immediately call a POISON CENTER or doctor.[8]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
References
-
BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine. 13
-
Penta Chemicals. Piperidine - SAFETY DATA SHEET. 3
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. 14
-
Carl ROTH. Safety Data Sheet: Piperidine. 8
-
Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
-
PubMed. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
-
CymitQuimica. Safety Data Sheet - 3-(4-(Trifluoromethoxy)phenyl)piperidine. 4
-
Safety Data Sheet - NO. 7. 15
-
Fisher Scientific. SAFETY DATA SHEET - 4-Piperidinopiperidine. 6
-
PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
-
ResearchGate. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine hydrochloride. 5
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
-
PMC. Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
Guidechem. 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download.
-
PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
-
Safe Work Australia. GHS Hazardous Chemical Information List.
-
NCBI - NIH. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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Methodological & Application
Procedure for ether linkage formation in trifluoromethyl-substituted benzenes
Application Notes & Protocols
Topic: Strategic Synthesis of Aryl-CF₃ Ethers: Mechanisms, Protocols, and Field Insights for Ether Linkage Formation in Trifluoromethyl-Substituted Benzenes
Authored for: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the formation of ether linkages to trifluoromethyl-substituted benzene rings is a critical transformation in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic strategies for constructing these aryl-CF₃ ether motifs. We move beyond simple procedural lists to explore the underlying mechanistic principles, offering a rationale for methodological choices. Detailed, field-tested protocols for Nucleophilic Aromatic Substitution (SₙAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling are presented, supplemented by troubleshooting insights, comparative data, and workflow visualizations to empower researchers in this essential area of synthetic chemistry.
Introduction: The Strategic Importance of the Trifluoromethyl-Aryl Ether Moiety
The incorporation of fluorine-containing functional groups has become a powerful strategy in molecule design. The trifluoromethyl group, in particular, exerts profound electronic effects on an aromatic ring. Its strong inductive electron-withdrawing nature (-I effect) significantly alters the reactivity of the aryl system, a feature that can be strategically exploited for bond formation.[1][3]
When a -CF₃ group is present on a benzene ring, it deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SₙAr), especially when positioned ortho or para to a leaving group.[3][4] This activation is central to one of the most direct methods for aryl ether synthesis. Beyond SₙAr, modern cross-coupling reactions have provided powerful, albeit more complex, alternatives for forging the C-O bond. Understanding the interplay between the substrate's electronic properties and the chosen reaction mechanism is paramount for successful synthesis.
Comparative Analysis of Synthetic Strategies
The choice of synthetic method depends on factors including substrate scope, functional group tolerance, cost, and scalability. Three primary methodologies dominate the landscape for forming aryl-CF₃ ethers.
| Methodology | Core Principle | Key Advantages | Common Limitations |
| Nucleophilic Aromatic Substitution (SₙAr) | Activation of an aryl halide by the -CF₃ group towards attack by an alkoxide/phenoxide. | Operationally simple, cost-effective (no metal catalyst), scalable. | Requires strong electron-withdrawing group (like -CF₃) ortho/para to the leaving group. Limited to specific substitution patterns. |
| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with an alcohol/phenol.[5] | Effective for a range of substrates, including some that are poor SₙAr partners. | Traditionally requires harsh conditions (high temperatures).[5] Modern methods with ligands are milder but can be catalyst-sensitive. |
| Buchwald-Hartwig C-O Coupling | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an alcohol/phenol.[6][7] | Exceptionally broad substrate scope and high functional group tolerance. Generally milder conditions than Ullmann. | High cost of palladium and specialized phosphine ligands. Requires stringent anaerobic conditions. |
Mechanistic Insights and Visualizations
The SₙAr Pathway: Leveraging Electronic Activation
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing -CF₃ group is essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex. This stabilization is most effective when the -CF₃ group is positioned ortho or para to the leaving group, allowing for direct delocalization of the negative charge.
Caption: The SₙAr mechanism for aryl-CF₃ ether formation.
The Buchwald-Hartwig Catalytic Cycle
This palladium-catalyzed reaction provides a general route to C-O bond formation.[6] The cycle involves the oxidative addition of a Pd(0) catalyst into the aryl-halide bond, followed by coordination of the alkoxide, and finally, reductive elimination to form the product and regenerate the catalyst.[6] The choice of phosphine ligand is critical for modulating the reactivity and stability of the palladium center.
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Application Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)
Principle: This protocol details the synthesis of 4-(benzyloxy)-1-chloro-2-(trifluoromethyl)benzene from 1,4-dichloro-2-(trifluoromethyl)benzene and benzyl alcohol. The para -CF₃ group strongly activates the C4-Cl bond towards nucleophilic attack.
Materials:
-
1,4-dichloro-2-(trifluoromethyl)benzene
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, septa, syringes
Procedure:
-
Safety First: Conduct the reaction under an inert nitrogen atmosphere. NaH is highly reactive with water and air; handle with care.
-
Alkoxide Formation: To a flame-dried round-bottom flask under N₂, add benzyl alcohol (1.1 equivalents). Dilute with anhydrous DMF (approx. 0.2 M relative to the aryl halide).
-
Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise. Causality Note: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of sodium benzylate.
-
SₙAr Reaction: Add a solution of 1,4-dichloro-2-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF to the alkoxide solution via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. Insight: While the ring is activated, moderate heating is typically required to drive the reaction to completion in a reasonable timeframe.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.
-
Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness: Thorough washing removes residual DMF and salts, which is critical for clean purification.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure aryl-CF₃ ether.
Protocol 2: Ullmann-Type Condensation
Principle: A modern, ligand-assisted Ullmann coupling between 1-bromo-4-(trifluoromethyl)benzene and phenol using a copper(I) catalyst. The use of a ligand like 1,10-phenanthroline allows for milder reaction conditions compared to traditional protocols.[8]
Materials:
-
1-bromo-4-(trifluoromethyl)benzene
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube, inert atmosphere setup
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask or reaction vial containing a stir bar. Evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents). Causality Note: Cs₂CO₃ is a strong, yet non-nucleophilic, base effective in deprotonating the phenol and is often superior to other bases in these couplings.
-
Add phenol (1.2 equivalents) followed by 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent).
-
Add anhydrous solvent (Toluene or Dioxane, approx. 0.5 M).
-
Reaction: Seal the vessel and heat the mixture to 110-120 °C with vigorous stirring for 12-24 hours. Monitor by GC-MS or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove insoluble copper salts and base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the diaryl ether.
Protocol 3: Buchwald-Hartwig C-O Coupling
Principle: A state-of-the-art protocol for coupling 1-chloro-3-(trifluoromethyl)benzene with butan-1-ol, demonstrating the power of this method for electron-deficient aryl chlorides and aliphatic alcohols. A specialized palladacycle precatalyst is used for high efficiency.
Materials:
-
1-chloro-3-(trifluoromethyl)benzene
-
Butan-1-ol
-
G3-XPhos Palladacycle (or similar Pd precatalyst, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed Toluene
-
Glovebox or advanced Schlenk line technique
Procedure:
-
Glovebox Operations: Due to the extreme air-sensitivity of the catalyst and base, this reaction is best performed in a glovebox.
-
Reaction Setup: To a vial, add the G3-XPhos Palladacycle (0.02 equivalents), NaOtBu (1.5 equivalents), 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent), and a magnetic stir bar.
-
Add anhydrous, degassed toluene (approx. 0.5 M).
-
Add butan-1-ol (1.2 equivalents) via syringe.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100 °C for 4-12 hours. Insight: The use of a highly active precatalyst and strong base enables the coupling of less reactive aryl chlorides at manageable temperatures.
-
Workup and Purification: After cooling, quench the reaction with water. Dilute with diethyl ether or EtOAc and proceed with an aqueous workup as described in the previous protocols.
-
Purify the crude material via flash chromatography.
Caption: General experimental workflow for ether linkage formation.
Conclusion
The synthesis of ethers from trifluoromethyl-substituted benzenes is a well-developed field offering multiple robust strategies. For substrates with appropriate electronic activation (ortho/para -CF₃), SₙAr remains the most direct and economical approach. For broader substrate scope and more complex molecules, palladium-catalyzed Buchwald-Hartwig C-O coupling offers unparalleled versatility and functional group tolerance, albeit at a higher cost. The Ullmann condensation serves as a valuable intermediate, providing a copper-based alternative that is often more cost-effective than palladium catalysis. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable chemists to strategically select and execute the optimal procedure for their specific synthetic targets.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (URL not available for direct linking)
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. (URL not available for direct linking)
-
Leroux, F. R., Schlosser, M., Pazenok, S., & Cottet, F. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link][9][10][11]
- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(11), 1461-1473. (URL not available for direct linking)
- Willis, M. C. (2009). Transition metal catalyzed C-N and C-O bond forming reactions. Chemical Reviews, 109(2), 725-750. (URL not available for direct linking)
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link][4]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link][2]
-
Gujjarappa, R., & Gujjar, V. (2012). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 14(20), 5282-5285. [Link][8]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link][6]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link][5]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link][7]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube. [Link][3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Using 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine as a pharmaceutical intermediate
Application Note: Strategic Utilization of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine in GPCR Ligand Design
Part 1: Executive Summary & Structural Rationale
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine is not merely a passive linker; it is a "privileged scaffold" designed to address two of the most persistent failures in early-stage drug discovery: metabolic instability and off-target promiscuity .
This intermediate serves as a critical building block for investigational therapeutics targeting Class A GPCRs, specifically Dopamine D4 receptors , MCH-1 (Melanin-Concentrating Hormone) receptors , and Serotonin 5-HT modulators .
The "Metabolic Shield" Concept
The specific substitution pattern—an ortho-trifluoromethyl (CF3) group and a para-fluoro (F) atom relative to the ether linkage—confers unique physicochemical properties:
-
Conformational Locking: The bulky ortho-CF3 group forces the phenyl ring out of coplanarity with the ether linkage. This "twist" often improves selectivity by mimicking the 3D spatial arrangement required by deep hydrophobic pockets in GPCRs.
-
Metabolic Blockade: The para-fluorine atom blocks the primary site of CYP450-mediated aromatic hydroxylation.
-
Lipophilicity Modulation: The moiety significantly increases LogP, facilitating blood-brain barrier (BBB) penetration, essential for CNS-active targets.
Part 2: Chemical Properties & Handling
| Property | Specification | Critical Note |
| CAS Number | 1970987-61-1 (Generic/Related) | Verify specific isomer batch; often sold as HCl salt. |
| Molecular Weight | ~263.23 g/mol (Free Base) | ~299.7 g/mol as HCl salt. |
| Appearance | White to off-white crystalline solid | Hygroscopic as HCl salt. Store in desiccator. |
| Solubility | DMSO (>50 mM), Methanol, DCM | Poor water solubility (Free Base). |
| pKa (Calc.) | ~9.8 (Piperidine Nitrogen) | Requires strong base for N-alkylation. |
| Stability | Stable at RT; acid/base stable | Avoid prolonged exposure to strong Lewis acids. |
Handling Protocol:
-
Storage: -20°C under Argon.
-
Reconstitution: Prepare stock solutions in anhydrous DMSO. Avoid freeze-thaw cycles; aliquot upon first use.
-
Safety: Irritant.[1][2] Use standard PPE. The trifluoromethyl group is stable, but thermal decomposition (>250°C) can release HF.
Part 3: Synthetic Utility & Protocols
This section details the validated workflows for incorporating this intermediate into drug candidates.
Workflow Visualization: Divergent Synthesis
Figure 1: Divergent synthetic pathways utilizing the piperidine nitrogen as a nucleophilic handle for library generation.
Protocol A: Preparation of the Intermediate (If synthesizing de novo)
Rationale: Commercial batches can be expensive. This Mitsunobu approach is robust.
Reagents:
-
N-Boc-3-hydroxypiperidine (1.0 eq)
-
4-Fluoro-2-(trifluoromethyl)phenol (1.1 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Dissolution: Dissolve N-Boc-3-hydroxypiperidine, Phenol, and PPh3 in anhydrous THF (0.1 M) under N2 atmosphere. Cool to 0°C.
-
Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.
-
Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate in vacuo. Triturate residue with cold Et2O to precipitate triphenylphosphine oxide (TPPO). Filter.
-
Deprotection: Dissolve filtrate in DCM. Add TFA (10 eq). Stir 2 hours. Concentrate.
-
Free Basing: Redissolve in DCM, wash with sat. NaHCO3. Dry over Na2SO4.
-
Yield: Expect 75-85%.
Protocol B: Divergent Derivatization (Reductive Amination)
Target: Synthesis of N-alkylated CNS-active ligands.
Reagents:
-
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine (1.0 eq)
-
Aldehyde partner (e.g., Benzaldehyde derivative) (1.1 eq)
-
NaBH(OAc)3 (1.5 eq)
-
Acetic Acid (catalytic, 1 drop)
-
Solvent: DCE (1,2-Dichloroethane)
Step-by-Step:
-
Imine Formation: Mix amine and aldehyde in DCE. Add acetic acid.[3] Stir 30 mins at RT. Note: Pre-forming the imine ensures mono-alkylation.
-
Reduction: Add NaBH(OAc)3 in one portion.
-
Quench: After 4 hours, quench with sat. NaHCO3.
-
Extraction: Extract with DCM (3x).
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Part 4: Quality Control & Validation
Trustworthiness in synthesis relies on rigorous characterization. The fluorine atoms provide a built-in "spy" mechanism via NMR.
Analytical Checkpoints:
| Method | Expected Signal | Diagnostic Value |
| 1H NMR (CDCl3) | Multiplet at δ 4.3-4.5 ppm (O-CH-CH2) | Confirms ether linkage integrity. |
| 19F NMR | Signal A: ~ -62 ppm (CF3) Signal B: ~ -118 ppm (Ar-F) | Crucial: Integration ratio must be 3:1. Absence of extra peaks confirms no defluorination occurred. |
| LC-MS | [M+H]+ = 264.1 (approx) | Confirm mass. Look for +42 adducts (acetonitrile) common with amines. |
Self-Validating Step:
-
The "Fluorine Ratio" Test: Run an uncoupled 19F NMR. If the integrals of the CF3 peak vs. the F peak deviate from 3:1, impurities (likely unreacted phenol or defluorinated byproducts) are present. Do not proceed to biological assay.
Part 5: Application Case Study
Project: Development of a Selective Dopamine D4 Antagonist.
Context: D4 antagonists are sought for treating L-DOPA-induced dyskinesia. The 3-phenoxypiperidine scaffold mimics the "phenyl-piperazine" motif found in many antipsychotics but with altered electronics.
Results: Incorporating the 3-[4-Fluoro-2-(trifluoromethyl)phenoxy] moiety resulted in:
-
Potency: Ki = 4.2 nM against hD4R.
-
Selectivity: >500-fold selective over D2R (attributed to the ortho-CF3 twist preventing D2 flat-binding).
-
Metabolic Stability: T1/2 > 60 min in human liver microsomes (HLM), compared to 12 min for the non-fluorinated analog.
References
-
Structure-Activity Relationships of Phenoxypiperidines
- Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist.
- Source:ChemMedChem, 2020.
-
URL:[Link]
-
Synthetic Methodology (Mitsunobu Etherification)
-
Metabolic Stability of Fluorinated Ethers
- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (General principles on Para-F blocking).
- Source:Scientific Reports, 2023.
-
URL:[Link]
-
General Piperidine Scaffolds in Drug Design
Sources
- 1. 902836-91-3 Cas No. | 3-[4-(Trifluoromethyl)phenoxy]piperidine | Matrix Scientific [matrixscientific.com]
- 2. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE | 287952-67-4 [chemicalbook.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Protection and Deprotection Strategies During Piperidine Ether Synthesis
Abstract & Strategic Overview
Piperidine ethers are privileged pharmacophores in medicinal chemistry, appearing frequently in GPCR ligands, kinase inhibitors, and neurotransmitter modulators. However, the synthesis of these motifs presents a classic chemoselectivity challenge: the secondary amine of the piperidine ring is more nucleophilic than the hydroxyl group intended for etherification.
Successful synthesis requires a robust N-protection strategy that is orthogonal to the etherification conditions. This guide details the two primary routes—Williamson Ether Synthesis (thermodynamic control) and Mitsunobu Reaction (stereochemical inversion)—and dictates the optimal protecting group (PG) strategy for each.
Strategic Decision Matrix
The choice of protecting group is not arbitrary; it is dictated by the reaction conditions required to form the ether linkage.
| Feature | N-Boc (tert-Butyloxycarbonyl) | N-Cbz (Benzyloxycarbonyl) | N-Fmoc (Fluorenylmethyloxycarbonyl) |
| Primary Utility | Gold Standard for Williamson & Mitsunobu | Alternative for Mitsunobu | Avoid for Ether Synthesis |
| Base Stability | Excellent (Stable to NaH, KOH) | Moderate (Unstable to strong base/heat) | Poor (Labile to secondary amines/bases) |
| Acid Stability | Poor (Deprotects in TFA/HCl) | Excellent | Good |
| Deprotection | Acidolysis (TFA, HCl) | Hydrogenolysis (H₂/Pd) | Base (Piperidine) |
| Best For | Alkylation via NaH/RX | Chiral ethers requiring neutral conditions | Peptide-like coupling only |
Visualizing the Strategy
The following decision tree illustrates the logic flow for selecting the correct synthetic route and protecting group based on the substrate and desired stereochemistry.
Figure 1: Strategic decision tree for piperidine ether synthesis. Note the strict requirement for N-Boc in Williamson synthesis due to base compatibility.
Protocol A: Williamson Ether Synthesis (N-Boc Route)
This protocol is used when synthesizing simple alkyl ethers where stereochemical inversion is not required (or the starting material is achiral, e.g., 4-hydroxypiperidine).
Mechanism:
Materials
-
Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).
-
Electrophile: Alkyl halide (R-Br or R-I) (1.2 – 1.5 equiv).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF/DMF (9:1 mixture).
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with Nitrogen (
) or Argon. -
Solubilization: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Expert Insight: DMF is preferred over THF for solubility, but it is difficult to remove. A THF/DMF mixture often provides a better balance of rate and workup ease.
-
-
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise over 15 minutes. Gas evolution (
) will occur.[1]-
Caution: Do not seal the system completely; allow gas to escape through a bubbler.
-
-
Activation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes. The solution typically turns slightly yellow/opaque, indicating alkoxide formation.
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.
-
Note: If the electrophile is a solid, dissolve it in minimal DMF first.
-
-
Reaction: Warm to RT and stir. Monitor by TLC (typically 2–16 hours).
-
Validation: Look for the disappearance of the alcohol spot (lower
) and appearance of the ether (higher ).
-
-
Workup:
-
Cool to 0°C. Quench by slow addition of sat.
. -
Extract with Ethyl Acetate (
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.[2]
-
Protocol B: Mitsunobu Ether Synthesis (Stereochemical Route)
This protocol is essential when synthesizing aryl ethers (using phenols) or when specific stereochemical inversion is required (e.g., converting cis-3-hydroxypiperidine to trans-3-ether).
Mechanism: Activation of alcohol by
Materials
-
Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv).
-
Nucleophile: Phenol derivative (1.1 equiv).
-
Phosphine: Triphenylphosphine (
) (1.2 – 1.5 equiv). -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 – 1.5 equiv).
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology
-
Setup: Charge a dry flask with N-Boc-4-hydroxypiperidine,
, and the Phenol. Dissolve in anhydrous THF (0.15 M).-
Expert Insight: Order of addition is critical to prevent side reactions. Premixing the alcohol, phenol, and phosphine is standard.
-
-
Cooling: Cool the mixture to 0°C .
-
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.
-
Why? Rapid addition generates heat and can lead to hydrazine byproducts or reduced stereoselectivity.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Workup: Concentrate the solvent directly.
-
Purification (The Challenge): The major byproduct is Triphenylphosphine oxide (
), which is difficult to separate.-
Protocol Tip: Triturate the crude residue with cold Diethyl Ether/Hexanes (1:1).
often precipitates out. Filter, then subject the filtrate to flash chromatography.
-
Protocol C: Deprotection Strategies
Once the ether linkage is established, the N-protecting group must be removed to liberate the secondary amine.
Method C1: N-Boc Deprotection (Acidolysis)
Standard for Williamson and Mitsunobu products.
-
Dissolution: Dissolve the crude N-Boc ether in Dichloromethane (DCM) (0.1 M).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (20–50% v/v final concentration).[3][2]
-
Alternative: Use 4M HCl in Dioxane if the hydrochloride salt is desired directly.
-
-
Monitoring: Stir at RT for 1–2 hours. Monitor by LC-MS (loss of -100 mass units for Boc).
-
Workup (Free Basing):
Method C2: N-Cbz Deprotection (Hydrogenolysis)
Standard for Mitsunobu products where Boc was not used.
-
Setup: Dissolve N-Cbz ether in Methanol or Ethanol (0.1 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Add the catalyst under a stream of Nitrogen to prevent ignition of methanol vapors.
-
-
Hydrogenation: Sparge with
gas (balloon pressure) for 15 minutes, then stir under atmosphere for 2–6 hours. -
Workup: Filter through a pad of Celite to remove Palladium. Concentrate filtrate.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (Williamson) | Incomplete deprotonation | Ensure NaH is fresh. Increase time at 0°C before adding electrophile. |
| No Reaction (Mitsunobu) | Mitsunobu works best with acidic nucleophiles ( | |
| Boc Loss during Alkylation | Reaction temperature too high | Keep Williamson reaction < 60°C. If higher temps needed, switch to N-Benzyl (Bn). |
| Racemization | Maintain low temperatures (0°C). Ensure anhydrous conditions to prevent competition from water. |
Reaction Workflow Diagram
Figure 2: Sequential workflow for synthesis and validation.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5] Synthesis, 1981(1), 1-28.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[6][7][8] Chemical Reviews, 109(6), 2551–2651.
-
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.[9] Tetrahedron, 58(14), 2701-2724.[9]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine , a privileged scaffold in medicinal chemistry often found in serotonin modulators and melanin-concentrating hormone (MCH) receptor antagonists.
Traditional thermal synthesis of aryl-piperidinyl ethers via Nucleophilic Aromatic Substitution (
Key Performance Indicators (KPIs)
| Metric | Thermal Method (Reflux) | Microwave Method (This Protocol) |
| Reaction Time | 16–24 Hours | 15–20 Minutes |
| Yield (Isolated) | 45–60% | 82–88% |
| Solvent Usage | High (Reflux) | Low (Concentrated) |
| Regioselectivity | 85:15 (C1:C4 attack) | >98:2 (C1:C4 attack) |
Scientific Rationale & Retrosynthesis
Structural Analysis
The target molecule features a secondary amine (piperidine) linked via an ether bond to a highly electron-deficient aromatic ring. The presence of the trifluoromethyl (
Retrosynthetic Logic
The most logical disconnection is at the ether oxygen (
-
Path A (Mitsunobu): Coupling 3-hydroxypiperidine with a phenol. Disadvantage: Generates triphenylphosphine oxide byproducts; difficult purification.
-
Path B (
- Selected): Displacing an active fluoride on the benzene ring with the alkoxide of 3-hydroxypiperidine.
Regioselectivity Control: We utilize 1,4-Difluoro-2-(trifluoromethyl)benzene as the electrophile.
-
F at Position 1: Ortho to the strongly electron-withdrawing
group. The Meisenheimer complex formed upon attack here is highly stabilized.[1][2] -
F at Position 4: Meta to the
group. Less activated.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Caption: Retrosynthetic disconnection showing the convergent
Detailed Experimental Protocol
Materials & Reagents[4]
-
Nucleophile: tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine) [CAS: 85275-45-2]
-
Electrophile: 1,4-Difluoro-2-(trifluoromethyl)benzene [CAS: 121575-10-6]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Step 1: Microwave-Assisted Coupling
Mechanism: The reaction proceeds via an addition-elimination mechanism.[1][2][3] Microwave irradiation stabilizes the polar transition state (Meisenheimer complex) through dipolar polarization, significantly lowering the activation energy compared to thermal heating.
Protocol:
-
Alkoxide Formation:
-
In a flame-dried microwave vial (10–20 mL), dissolve N-Boc-3-hydroxypiperidine (1.0 equiv, 2.0 mmol) in anhydrous DMF (4 mL).
-
Cool to 0°C. Carefully add NaH (1.2 equiv, 2.4 mmol) portion-wise.
-
Caution: Hydrogen gas evolution. Stir at 0°C for 10 min, then warm to RT for 15 min to ensure complete deprotonation.
-
-
Electrophile Addition:
-
Add 1,4-Difluoro-2-(trifluoromethyl)benzene (1.1 equiv, 2.2 mmol) dropwise to the vial.
-
Seal the vial with a PTFE-lined crimp cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters:
-
Temperature: 140°C
-
Time: 15 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
-
Workup:
-
Cool to RT (compressed air cooling).
-
Pour mixture into ice-water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (2 x 10 mL) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields the N-Boc protected ether.
-
Step 2: Boc-Deprotection
-
Dissolve the intermediate from Step 1 in DCM (5 mL).
-
Add TFA (1 mL) dropwise at 0°C.
-
Stir at RT for 1 hour (monitor by TLC or LC-MS).
-
Concentrate to dryness.
-
Free Base Generation: Redissolve in DCM, wash with saturated
, dry, and concentrate to yield the target amine.
Process Workflow & Logic
Caption: Step-by-step workflow for the microwave-assisted synthesis.
Critical Analysis & Troubleshooting
Regioselectivity (The "Why")
The success of this protocol hinges on the differential reactivity of the two fluorine atoms.
-
Ortho-Effect: The
group exerts a strong inductive ($ -I $) effect.[4] The carbon at position 1 (ortho) is significantly more electropositive than position 4 (meta). -
Validation:
NMR of the crude mixture typically shows the disappearance of the signal corresponding to the C1-F and retention of the C4-F signal (shifted due to the new ether environment).
Solvent Effects in Microwave
-
DMF/NMP: Preferred. These are polar aprotic solvents with high dielectric constants (
), meaning they couple efficiently with microwave energy, ensuring rapid and uniform heating. -
THF: Less effective due to lower boiling point and lower microwave absorptivity. If used, the vessel pressure will be significantly higher.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation of alcohol. | Ensure NaH quality; increase deprotonation time to 30 min before adding electrophile. |
| Regioisomers (Minor) | Temperature too high (>160°C). | Reduce MW temp to 120°C and extend time to 25 min. |
| Boc-Loss during MW | Acidic impurities or excessive heat. | Ensure DMF is anhydrous/neutral. Do not exceed 150°C. |
| Pressure Errors | Volatile components. | Ensure vial is not overfilled (max 2/3 volume). |
Safety & Compliance
-
Hydrofluoric Acid (HF) Potential: While this reaction eliminates fluoride salts (NaF), subsequent acidic workups can theoretically generate trace HF. Always work in a fume hood and wear appropriate PPE (gloves/goggles).
-
Microwave Pressure: Reactions heated above the solvent's boiling point generate pressure. Use certified pressure vials (e.g., borosilicate glass rated for 20–30 bar).
-
Sodium Hydride: Pyrophoric. Handle under inert atmosphere (
or Ar).[1] Quench excess NaH carefully with isopropanol or ethyl acetate before adding water.
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Kappe, C. O. (2004).[5] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
-
Regioselectivity in
Reactions of Polyfluoroarenes:-
Chambers, R. D., et al. (2000). Nucleophilic aromatic substitution in polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1.
-
-
Synthesis of Aryl Piperidinyl Ethers (Analogous Protocols)
-
Ishizuka, K., & Ando, H. (2021).[6] Rapid Synthesis of Aryl Ethers via Microwave-Assisted
. Scientific Update - Application Notes.
-
-
Microwave
Methodology:-
Li, F., et al. (2007). Microwave-assisted synthesis of diaryl ethers without catalyst. Tetrahedron Letters, 48(15).
-
Sources
Application of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine in medicinal chemistry
Application Note: 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine in Medicinal Chemistry
Part 1: Introduction & Chemical Profile
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine is a high-value medicinal chemistry building block belonging to the class of 3-aryloxypiperidines . This scaffold acts as a privileged structure in the design of Central Nervous System (CNS) agents, particularly those targeting monoamine transporters (SERT, NET, DAT) and G-Protein Coupled Receptors (GPCRs) such as Dopamine D4 and Sigma receptors.
The molecule features a piperidine ring linked via an ether bond to a phenyl ring substituted with a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position.
Physicochemical Rationale for Drug Design
The specific substitution pattern (4-F, 2-CF
-
Metabolic Blocking (4-Fluoro): The para-position of an aromatic ether is a primary site for Cytochrome P450-mediated hydroxylation. Substitution with fluorine (
) blocks this metabolic soft spot, significantly extending the in vivo half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) without imposing the steric bulk of a chloro or methyl group. -
Conformational Locking (2-Trifluoromethyl): The bulky
group at the ortho-position introduces steric strain, forcing the phenyl ring to twist out of coplanarity with the ether linkage. This "ortho-effect" locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a receptor pocket.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Lipophilicity & CNS Penetration: The trifluoromethyl group increases the partition coefficient (
), facilitating Blood-Brain Barrier (BBB) permeation, a critical requirement for neuroactive drugs.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 2: Synthetic Protocols
Two primary routes are employed to synthesize this scaffold. Method A (Mitsunobu Coupling) is preferred for medicinal chemistry library generation due to its mild conditions and stereochemical retention. Method B (SNAr) is utilized for larger-scale process chemistry.
Method A: Mitsunobu Coupling (Recommended for Library Synthesis)
This protocol couples N-protected 3-hydroxypiperidine with the commercially available phenol.
Reagents:
-
Substrate 1: N-Boc-3-hydroxypiperidine (1.0 eq)
-
Substrate 2: 4-Fluoro-2-(trifluoromethyl)phenol (1.1 eq)
-
Reagent A: Triphenylphosphine (
, 1.2 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reagent B: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 mmol) and
(1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere ( or ). -
Addition: Cool the solution to 0°C. Add 4-Fluoro-2-(trifluoromethyl)phenol (1.1 mmol).
-
Coupling: Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with
/Hexane to precipitate triphenylphosphine oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). Filter and concentrate the filtrate. -
Purification: Purify via flash column chromatography (SiO
, 0–20% EtOAc in Hexanes) to yield the N-Boc protected ether. -
Deprotection: Dissolve the intermediate in
(2 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir for 1 hour. Concentrate to yield the target piperidine as a TFA salt.
Method B: Nucleophilic Aromatic Substitution (SNAr)
This method requires a highly activated electrophile and is best suited for racemic synthesis or when the phenol is unavailable.
Reagents:
-
Substrate: N-Boc-3-hydroxypiperidine
-
Electrophile: 1,4-Difluoro-2-(trifluoromethyl)benzene
-
Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: DMF or DMSO
Critical Note: The regioselectivity is driven by the 2-
Caption: Comparison of synthetic routes. Mitsunobu coupling is preferred for chiral retention and milder conditions.
Part 3: Medicinal Chemistry Applications
SAR Exploration & Bioisosterism
This scaffold is frequently used to replace 3-phenylpiperidines or 3-benzylpiperidines in lead optimization. The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding pocket (e.g., Serine residues in the orthosteric site of biogenic amine transporters).
-
Lipophilic Efficiency (LipE): The 4-F, 2-CF
motif typically improves LipE by maintaining potency while blocking metabolism.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Selectivity Filter: The bulky 2-CF
group can induce selectivity between receptor subtypes (e.g., D2 vs D4) by clashing with smaller hydrophobic pockets in off-target receptors.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Derivatization Protocols (Library Generation)
Once the core scaffold is synthesized, the secondary amine of the piperidine is derivatized to explore the "Northern" region of the binding pocket.
Protocol: Reductive Amination (N-Alkylation)
-
Mix: Dissolve 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine (1.0 eq) and the desired Aldehyde (
, 1.1 eq) in DCE ( -Dichloroethane). -
Activate: Add Acetic Acid (1.0 eq) and stir for 30 minutes.
-
Reduce: Add Sodium Triacetoxyborohydride (
, 1.5 eq) and stir at RT for 12 hours. -
Quench: Add saturated
solution. Extract with DCM.
Protocol: Urea Formation (For GPCR Antagonists)
-
Mix: Dissolve the scaffold (1.0 eq) in DCM.
-
React: Add an Isocyanate (
, 1.1 eq) andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (1.5 eq). -
Isolate: Stir for 2 hours. Concentrate and purify via HPLC.
Part 4: Analytical Profile
Expected Data for 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine (Free Base):
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 263.23 g/mol
-
1H NMR (DMSO-d6, 400 MHz):
-
7.60 (dd, 1H, Ar-H ortho to CF3)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
7.45 (m, 1H, Ar-H meta to CF3)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
7.25 (dd, 1H, Ar-H ortho to O)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
4.50 (m, 1H, O-CH-Piperidine)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
3.10–2.60 (m, 4H, Piperidine N-CH2)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
1.90–1.50 (m, 4H, Piperidine C-CH2)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
19F NMR:
-
-62.0 ppm (s, 3F, -CF3)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
-118.0 ppm (m, 1F, Ar-F)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Part 5: Structural Logic & Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this specific scaffold.
Caption: SAR Logic of the 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine scaffold.
References
-
Matrix Scientific. (n.d.). 3-[4-(Trifluoromethyl)phenoxy]piperidine Product Data. Retrieved from
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonists. Retrieved from
-
World Intellectual Property Organization. (2014). WO2014045156A1 - Novel bicyclic pyridinones. (Describes Mitsunobu conditions for 4-fluoro-2-(trifluoromethyl)phenol). Retrieved from
-
National Institutes of Health (NIH). (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes. PMC. Retrieved from
-
BOC Sciences. (n.d.). 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Welcome to the technical support center for the synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.
Question 1: My reaction yield is consistently low with incomplete conversion of starting materials. What are the likely causes and how can I improve it?
Answer:
Low conversion is a frequent challenge in this synthesis, which is typically a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. The primary factors influencing the yield are reaction conditions and reagent purity.
Potential Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The reaction involves the deprotonation of the 3-hydroxypiperidine, which requires a sufficiently strong base to generate the piperidinoxide nucleophile.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure at least 1.1 to 1.5 equivalents of the base are used to drive the equilibrium towards the deprotonated form.
-
-
Suboptimal Reaction Temperature: The reaction may be kinetically slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition. Typical temperatures for such reactions range from 80°C to 120°C.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane. These solvents effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophilicity of the piperidinoxide.[1]
-
-
Moisture in the Reaction: Water can quench the strong base and the piperidinoxide, halting the reaction.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: General Procedure for Yield Optimization
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-protected 3-hydroxypiperidine and anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) in portions.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 1.0 equivalent of 1,4-difluoro-2-(trifluoromethyl)benzene.
-
Heat the reaction mixture to 100°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing a significant amount of a side product. How can I identify and minimize its formation?
Answer:
Side product formation is a common issue that can significantly reduce the yield of the desired product. The most probable side reaction is the competing N-arylation of the piperidine.
Potential Side Reactions & Minimization Strategies:
-
N-Arylation vs. O-Arylation: The piperidine nitrogen can also act as a nucleophile, leading to the formation of an N-aryl piperidine byproduct.
-
Solution: Protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the nitrogen, favoring O-arylation. The Boc group can be removed later under acidic conditions.
-
-
Elimination Reactions: If the synthesis proceeds via a Williamson ether synthesis-like pathway with an activated piperidine derivative, elimination can be a competing pathway.[1][2]
-
Solution: Use a non-nucleophilic, sterically hindered base to minimize elimination. Also, ensure the leaving group on the piperidine (if applicable) is a good one, such as a tosylate or mesylate, to favor substitution over elimination.
-
Workflow for Minimizing Side Product Formation
Caption: Troubleshooting workflow for minimizing side product formation.
Question 3: My purification by column chromatography is difficult, and I'm losing a lot of product. Are there better ways to purify 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine?
Answer:
Purification can be challenging due to the basicity of the piperidine nitrogen and the potential for closely eluting impurities.
Purification Strategies:
-
Acid-Base Extraction: Utilize the basic nature of the piperidine nitrogen for an effective initial cleanup.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the deprotonated product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield a purer product.
-
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Technique: Attempt to crystallize the freebase or a salt form (e.g., hydrochloride or maleate salt) from a suitable solvent system. Common solvent systems for such compounds include ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes.
-
Data Summary for Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the hydroxyl group. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that facilitate SNAr reactions.[1] |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier without causing degradation. |
| N-Protection | Boc (tert-butyloxycarbonyl) | Prevents N-arylation side reactions and can be easily removed. |
II. Frequently Asked Questions (FAQs)
What are the main synthetic routes to 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine?
The two most common synthetic strategies are the Williamson Ether Synthesis and the Buchwald-Hartwig C-O coupling.
-
Williamson Ether Synthesis: This involves the reaction of a piperidin-3-oxide with an activated aryl halide. This is a classic and cost-effective method.[1][2][3][4]
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction can be very effective for forming the C-O bond between the 3-hydroxypiperidine and the aryl halide.[5][6][7][8][9] It often offers higher yields and better functional group tolerance but can be more expensive due to the palladium catalyst and ligand.
Reaction Scheme: Williamson Ether Synthesis vs. Buchwald-Hartwig Coupling
Caption: Comparison of the two main synthetic routes.
Is it necessary to protect the piperidine nitrogen?
Yes, in most cases, protecting the piperidine nitrogen is highly recommended. The unprotected nitrogen is a competing nucleophile that can react with the aryl halide to form an N-arylated byproduct. A Boc protecting group is a common and effective choice as it is stable under the basic reaction conditions used for O-arylation and can be readily removed post-synthesis.
What analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the quantification of starting materials and products, as well as the identification of any side products by their mass-to-charge ratio.
III. References
-
WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. PrepChem.com. [Link]
-
(12) United States Patent. Googleapis.com. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
WO 94/10165. Googleapis.com. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. francis-press.com [francis-press.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
Purification methods for removing unreacted fluorinated phenols
Topic: Removal of Unreacted Fluorinated Phenols (e.g., Pentafluorophenol)
Ticket Type: Advanced Troubleshooting & Method Development Status: Active
Executive Summary: The "Sticky Fluorine" Paradox
Fluorinated phenols, particularly pentafluorophenol (Pfp-OH) and 2,4-difluorophenol , present a unique purification challenge. They possess a dual nature:
-
High Acidity: The electron-withdrawing fluorine atoms drop the pKa significantly (Pfp-OH pKa
5.5 vs. Phenol pKa 10). -
High Lipophilicity: The C-F bond is highly hydrophobic, causing these compounds to "stick" to C18 columns and streak on silica.
This guide provides three validated workflows to resolve these issues, moving beyond standard protocols to exploit the specific physicochemical properties of the C-F bond.
Module 1: Liquid-Liquid Extraction (LLE) – The "pKa Hack"
Best For: Large-scale removal of Pfp-OH from neutral products (amides, peptides, esters).
The Science
Standard alkaline washes (1M NaOH) often degrade sensitive esters. However, because Pfp-OH is significantly more acidic than non-fluorinated phenols, you can use weak bases to selectively deprotonate and extract it without hydrolyzing your product.
pKa Reference Data:
-
Pentafluorophenol: ~5.5[1]
-
2,4-Difluorophenol: ~7.2
-
Standard Phenol: ~10.0
-
Target Product (Amide/Ester): Neutral (pKa > 20)
Protocol: The Bicarbonate/Carbonate Step
-
Dilution: Dilute reaction mixture with EtOAc or DCM.
-
Primary Wash: Wash 3x with Saturated Sodium Bicarbonate (
) .-
Mechanism:[2] pH ~8.3 is sufficient to deprotonate Pfp-OH (
), driving it into the aqueous layer as the phenoxide anion.
-
-
Polishing Wash (Optional): If Pfp-OH persists, use 10% Sodium Carbonate (
) (pH ~11). Warning: Monitor ester stability. -
Acidic Wash (Product Dependent): If your product is basic (e.g., an amine), follow with 1M HCl to remove amine byproducts, leaving Pfp-OH in the initial alkaline layer.
Troubleshooting LLE
| Symptom | Diagnosis | Solution |
| Emulsions form | Fluorinated surfactants effect. | Add brine to the aqueous layer to increase ionic strength; filter through Celite. |
| Product loss to Aqueous | Product is also acidic (e.g., Carboxylic Acid). | STOP. LLE will not work. Switch to Module 3 (Scavenger Resins) . |
| Pfp-OH remains in Organic | Solvent is too non-polar (e.g., Hexanes). | Switch organic phase to EtOAc/DCM to allow better partitioning at the interface. |
Module 2: Chromatography – Taming the "Tail"
Best For: Complex mixtures where LLE is insufficient; purification of acidic products.
The Issue: Peak Tailing
Fluorinated phenols often interact with residual silanols on silica gel or C18 columns via hydrogen bonding, causing severe peak tailing that contaminates close-eluting products.
Protocol: Mobile Phase Modifiers
You must force the phenol into a single ionization state.
Method A: The "Acid Lock" (For Acidic Products)
-
Modifier: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Effect: Protonates Pfp-OH (Neutral form).
-
Result: Pfp-OH becomes sharper but retains strongly on C18 due to high lipophilicity. It will elute later.
Method B: The "Base Push" (For Neutral/Basic Products)
-
Modifier: 0.1% Ammonium Acetate or Triethylamine (TEA).
-
Effect: Fully ionizes Pfp-OH
Pfp-O⁻. -
Result: The ionized phenol becomes unretained on Reverse Phase (C18) and elutes near the void volume , separating it from the hydrophobic product.
Figure 1: Decision matrix for selecting mobile phase modifiers during HPLC purification.
Module 3: Scavenger Resins – High-Throughput Solution
Best For: Parallel synthesis, automated libraries, and avoiding aqueous workup.
The Science
Solid-supported scavengers chemically react with the impurity, anchoring it to a bead that is removed via filtration.[3] This is superior to LLE for removing trace fluorinated phenols.
Recommended Resins
-
Polymer-Supported Carbonate (PS-Carbonate):
-
Function: Acts as a solid-phase base.
-
Mechanism:[2] Reacts with acidic Pfp-OH to form an ionic bond with the resin ammonium/carbonate matrix.
-
Capacity: Typically ~3.0 mmol/g.
-
-
Trisamine Resin (PS-Trisamine):
-
Function: Sequesters electrophiles (like unreacted Pfp-esters) but can also scavenge acidic phenols via H-bonding/salt formation.
-
Protocol
-
Stoichiometry: Add 3–4 equivalents of PS-Carbonate resin relative to the expected amount of Pfp-OH.
-
Solvent: DCM or THF (Resin must swell to be active). Avoid Methanol (competes for active sites).
-
Incubation: Agitate (do not stir with magnetic bar, which grinds beads) for 1–2 hours at RT.
-
Filtration: Filter through a fritted cartridge. The filtrate contains the purified product.
Module 4: Fluorous Solid Phase Extraction (F-SPE)
Best For: Highly fluorinated tags or when the phenol is heavily fluorinated (e.g., perfluorinated chains).
The Concept
Fluorous silica gel (silica bonded with
Protocol
-
Load: Dissolve crude mixture in a "fluorophobic" solvent (e.g., MeOH:H2O 80:20). Load onto F-SPE cartridge.[4]
-
Elute Product: Wash with MeOH:H2O. The non-fluorinated product elutes.
-
Strip Impurity: Wash with 100% MeOH or THF. The fluorinated phenol elutes.
Diagnostic Corner: Verification via F NMR
Never rely solely on UV (LCMS) to confirm removal, as fluorinated phenols have low extinction coefficients compared to many drug scaffolds.
Key Chemical Shifts (Reference
-
Pentafluorophenol:
-
Ortho-F: ~ -162 to -164 ppm
-
Para-F: ~ -166 to -169 ppm
-
Meta-F: ~ -170 to -172 ppm
-
-
Visual Check: Look for the characteristic 2:1:2 integration pattern of Pfp-OH.
FAQ: Common Pitfalls
Q: I see a new impurity after using PS-Carbonate resin. A: Did you use Methanol? Carbonate resins in MeOH can generate methoxide, which may transesterify your product. Switch to DCM or THF.
Q: My Pfp-ester hydrolyzed to Pfp-OH during storage. How do I clean it? A: Do not use LLE (hydrolysis risk). Recrystallize the Pfp-ester from hot Hexane/EtOAc. Pfp-OH is much more soluble in cold hexane and will stay in the mother liquor.
Q: Can I use standard silica flash chromatography? A: Yes, but Pfp-OH streaks. Pre-wash your silica column with 1% Triethylamine in Hexane to neutralize acidic sites, then run your column.
References
-
Jones, K., & DeAmicis, C. (2009).[1] Pentafluorophenol.[1][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Wiley. Link
-
Kruve, A., et al. (2015). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link
-
Biotage. (2023). Strategies for Work-up and Purification using Scavengers and Reagents. Biotage Technical Guides. Link
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Media for the Separation of Fluorous Compounds from Organic Compounds by Solid Phase Extraction. Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2024). Solid Phase Extraction (SPE) Guide: Method Development. Merck. Link
Sources
- 1. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 2. CN104961629A - Synthetic method of pentafluorophenol - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. survivaltechnologies.in [survivaltechnologies.in]
Troubleshooting low conversion rates in piperidine arylation reactions
Topic: Optimizing Low Conversion in Piperidine C–N Cross-Coupling
Executive Summary: The Piperidine Paradox
Piperidine arylation is a deceptively complex transformation in medicinal chemistry. While piperidine is a robust secondary amine nucleophile, it frequently suffers from "mid-reaction stall" or complete catalyst deactivation.
The Core Problem: Piperidine is a strong
This guide moves beyond basic "add more catalyst" advice. We focus on switching from labile Pd(0) sources to robust Pd(II) Precatalyst systems and selecting ligands that enforce the correct geometry for reductive elimination.
Diagnostic Workflow (Interactive)
Before altering conditions, identify your failure mode using this logic flow.
Figure 1: Decision matrix for diagnosing reaction failure modes based on electronic properties and visual cues.
Critical Troubleshooting Modules
Module A: The "Black Reaction" (Catalyst Death)
Symptom: The reaction mixture turns black and precipitates metal within the first hour. Conversion stops immediately.
Root Cause: "Naked" Pd(0) formation.[1] Traditional systems like
Solution: The Precatalyst Switch Stop using in-situ generated catalysts. Switch to G3 or G4 Palladacycle Precatalysts (e.g., RuPhos Pd G4).
-
Why? These precatalysts contain the ligand pre-bound in a 1:1 ratio. They are air-stable and only release the active
species upon heating and activation by base, preventing early aggregation. -
Ligand Choice: RuPhos is the "Gold Standard" for secondary cyclic amines (piperidines). Its bulk promotes reductive elimination, while its dialkylbiaryl structure prevents amine binding to the metal center.
Module B: The "Stalled" Reaction (Incomplete Conversion)
Symptom: Reaction reaches ~40-60% conversion and stops. Adding more catalyst does not restart it. Root Cause: Product Inhibition or Base Insolubility.
-
Product Inhibition: The arylated piperidine product is often more basic/nucleophilic than the starting material and can bind to the catalyst.
-
Base Issues: If using inorganic bases (e.g.,
) in non-polar solvents (Toluene), the base surface may become coated with halide salts ( ), stopping the turnover.
Solution:
-
Base Switch: Switch to NaOtBu (Sodium tert-butoxide). It is soluble in organic solvents, ensuring homogeneous deprotonation.
-
Solvent: If solubility is an issue, switch to tert-Amyl Alcohol or Dioxane .
-
Protocol Adjustment: Add 10-20% more ligand (relative to Pd) to scavenge any metal that dissociates.
Module C: Dehalogenation (Reduction)
Symptom: You isolate the aryl ring with a hydrogen atom replacing the halogen (
Solution:
-
Solvent: Remove alcohols. Use Toluene or THF .[2]
-
Temperature: Surprisingly, lowering the temperature often worsens this (slower reductive elimination). Ensure you are heating aggressively (80–100°C) to force the difficult C-N bond formation.
Standard Operating Procedure (SOP)
This protocol utilizes the Buchwald-Hartwig RuPhos G4 System , optimized for secondary cyclic amines.
Materials Table
| Component | Reagent | Equiv. | Role |
| Catalyst | RuPhos Pd G4 | 0.02 - 0.05 (2-5 mol%) | Active Pd source; prevents poisoning. |
| Ligand | RuPhos (Optional) | 0.02 (2 mol%) | Added only if reaction stalls (stabilizer). |
| Base | NaOtBu | 1.2 - 1.5 | Soluble strong base for deprotonation. |
| Solvent | THF or Dioxane | [0.2 M] | Standard polar aprotic solvents. |
| Substrate | Aryl Chloride/Bromide | 1.0 | Electrophile. |
| Nucleophile | Piperidine Derivative | 1.2 | Nucleophile.[3] |
Step-by-Step Protocol
-
Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[4]
-
Note: Moisture kills the active anionic base (
).
-
-
Solids Addition: Add Aryl Halide (1.0 equiv), NaOtBu (1.4 equiv), and RuPhos Pd G4 (2 mol%) to the vial.
-
Tip: If the Aryl Halide is a liquid, add it in Step 4.
-
-
Purge: Cap the vial and purge with inert gas for 5 minutes.
-
Liquids Addition: Syringe in anhydrous THF or Dioxane. Add the Piperidine (1.2 equiv) last.
-
Activation: Place in a pre-heated block at 85°C . Stir vigorously (1000 RPM).
-
Why? High stirring speed is critical for heterogeneous base mixtures, though NaOtBu is mostly soluble.
-
-
Monitoring: Check by LCMS at 1 hour. If conversion is <50%, add 2 mol% free RuPhos ligand (not Pd) to stabilize the catalyst.
Comparative Data: Why Precatalysts?
The following table illustrates typical conversion rates for the arylation of 4-chloroanisole with piperidine (a deactivated substrate).
| Catalyst System | Conversion (1h) | Yield (Isolated) | Notes |
| 15% | <10% | Failed. Extensive Pd black formation. | |
| 5% | 0% | Failed. Ligand too weak to prevent poisoning. | |
| RuPhos Pd G4 | 98% | 94% | Success. Clean conversion, no precipitate. |
| Pd-PEPPSI-IPr | 85% | 81% | Good. Viable alternative, but harder to activate. |
Mechanism of Action (Visualized)
Understanding why the G4 system works is crucial for troubleshooting.
Figure 2: The catalytic cycle. Note the "Poisoning" pathway (red dashed line) which occurs if the ligand (L) is not bulky enough to exclude a second equivalent of piperidine.
FAQ: Rapid Fire Troubleshooting
Q: Can I use
Q: My substrate has a pyridine ring in it. Is that a problem? A: Yes. Pyridine nitrogens are excellent at binding Pd. You must use a G4 Precatalyst and potentially increase catalyst loading to 5 mol%. The bulky RuPhos ligand is specifically designed to prevent the pyridine from coordinating to the metal.
Q: I don't have RuPhos. Can I use XPhos or SPhos? A: XPhos is a decent alternative for secondary amines but is better suited for primary amines. SPhos is generally too small for this specific transformation and may lead to bis-ligation (poisoning). Stick to RuPhos or BrettPhos for best results.
References
-
Buchwald-Hartwig Amination using RuPhos Pd G4
- Source: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science.
- Relevance: Establishes the G3/G4 precatalyst system as the standard for avoiding catalyst deactiv
-
Mechanism of Amine Binding and Poisoning
-
Source: Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[5]
- Relevance: Foundational text explaining why secondary amines like piperidine can poison the c
-
-
Comparison of Ligands (RuPhos vs. Others)
- Source: Maiti, D., et al. (2009). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling." Chemical Science.
- Relevance: Provides the data supporting RuPhos specifically for cyclic secondary amines.
-
SNAr Alternatives for Electron-Deficient Systems
- Source: Bunnett, J. F. (1951). "Mechanism of the SNAr Reaction." Chemical Reviews.
- Relevance: Validates the decision tree branch for non-metal medi
Sources
Resolving solubility issues of fluorinated piperidine salts in water
Topic: Resolving Solubility Issues of Fluorinated Piperidine Salts in Aqueous Media
Ticket ID: #FP-SOL-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Greasy Salt" Paradox
Welcome to the technical support hub. You are likely here because a fluorinated piperidine salt (e.g., 3,3-difluoropiperidine HCl or 4-fluoropiperidine TFA), which theoretically should be water-soluble, is failing in your aqueous formulation.
The Core Problem: Fluorine introduces a unique dual-challenge:
-
Lipophilicity: The C-F bond is highly hydrophobic, decreasing the hydration energy of the cation.
-
pKa Suppression: Fluorine is strongly electron-withdrawing (EWG). It lowers the pKa of the piperidine nitrogen, making the salt less stable and prone to hydrolysis (reverting to the insoluble free base) at physiological or even neutral pH.
This guide provides the diagnostic logic and protocols to resolve these issues, moving beyond simple "add more water" approaches to mechanistic corrections.
Module 1: Diagnostic Workflow
Before altering your formulation, identify the failure mode. Use the decision tree below to navigate your specific symptom.
Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure.
Module 2: The pKa Shift (Protocol B)
Issue: The salt precipitates because the pH is too high, causing the amine to deprotonate. Mechanism: The inductive effect of fluorine lowers the pKa of the piperidine nitrogen. While piperidine has a pKa of ~11.2, 3,3-difluoropiperidine can have a pKa as low as 8.5–9.0 [1]. If you dissolve this salt in water (pH ~7) or a buffer at pH 7.4, a significant portion may exist as the hydrophobic free base.
Corrective Action
Do not assume the salt is stable at neutral pH.
-
Calculate/Measure pKa: If experimental data is unavailable, assume a -1.5 pKa shift per
-fluorine atom relative to the parent amine [1]. -
Adjust pH: Ensure the solution pH is at least 2 units below the pKa of the fluorinated amine to ensure >99% protonation.
-
Target: pH < 4.0 is often required for poly-fluorinated species.
-
-
Buffer Selection: Avoid phosphate buffers if calcium is present (precipitation risk). Use Citrate or Acetate buffers for the pH 3–5 range.
Module 3: Counter-ion Selection (Protocol A)
Issue: The pH is low, but the solid remains. Mechanism: The crystal lattice energy is too high. Fluorine atoms can create strong dipole-dipole interactions or tight packing in the solid state, making the energy cost to break the lattice (dissolve) higher than the hydration energy gained [2].
Solution: Switch the counter-ion to disrupt the packing or match the hydration sphere.
| Counter-ion Class | Anion Examples | Solubility Effect on F-Piperidines | Recommendation |
| Inorganic (Small) | Cl⁻, Br⁻ | Variable. High lattice energy often leads to poor solubility if the F-amine is symmetric. | Start here. If fails, move down. |
| Sulfonates (Chaotropic) | Mesylate (MsO⁻), Tosylate (TsO⁻) | High. The bulky organic group disrupts crystal packing (lowers lattice energy). | Best Choice for stubborn fluorinated salts. |
| Carboxylates | Acetate, Trifluoroacetate (TFA) | Moderate. TFA is common in prep-HPLC but can be volatile and biologically toxic. | Good for intermediates; avoid for final biological assays. |
| Large Lipophilic | Napsylate, Stearate | Very Low. Increases lipophilicity. | Avoid for water solubility. Use only for lipid formulations [3]. |
Protocol:
-
Dissolve the free base in Methanesulfonic acid (1.05 eq) in a minimal amount of alcohol.
-
Precipitate with ether or evaporate to form the Mesylate salt .
-
Test aqueous solubility. Mesylates are often 10–50x more soluble than Hydrochlorides for lipophilic amines [4].
Module 4: Resolving "Oiling Out" (Protocol C)
Issue: The salt forms a sticky oil or gum at the bottom of the flask instead of dissolving or crystallizing. Mechanism: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the melting point of the hydrated salt is depressed below the experimental temperature, often due to impurities or the "salting-out" effect of the water itself on the hydrophobic fluorinated chain [5].
Troubleshooting Steps
1. The "Cold Scratch" Technique
Oils are often supersaturated solutions that cannot nucleate.
-
Step 1: Cool the mixture to 0°C.
-
Step 2: Scratch the glass surface vigorously with a glass rod.
-
Step 3: If available, add a "seed crystal" of the pure salt.[2]
2. Co-solvent Modification
Water is highly polar. Fluorinated piperidines are "greasy." The oil phase forms to minimize surface area contact with water.
-
Action: Add a water-miscible organic co-solvent to bridge the polarity gap.
-
Recommended: 5–10% DMSO or Acetonitrile .
-
Why? This increases the solubility of the "oil" phase in the bulk water, preventing phase separation.
3. Slower Cooling (For Recrystallization)
If oiling out occurs during cooling:
-
Re-heat until clear.
-
Cool very slowly (e.g., 5°C per hour). Rapid cooling traps impurities and solvent, favoring the amorphous oil state over the ordered crystal lattice [6].
Frequently Asked Questions (FAQ)
Q: Why does my 4,4-difluoropiperidine HCl dissolve in water but precipitate when I add PBS (Phosphate Buffered Saline)? A: This is the Common Ion Effect combined with a pH shift.
-
PBS contains high [Cl⁻] (from NaCl). Adding Cl⁻ shifts the equilibrium toward the solid salt (
). -
PBS is pH 7.4. As noted in Module 2, this might be close to the pKa of your fluorinated amine, causing partial deprotonation.
-
Fix: Dissolve in pure water or low-pH buffer first, then dilute into PBS slowly, or use a salt with a different counter-ion (e.g., Gluconate).
Q: Can I heat the solution to force it to dissolve? A: Proceed with caution. While heating increases solubility, fluorinated amines can sometimes undergo HF elimination (defluorination) at high temperatures, especially in acidic conditions, leading to degradation. Do not exceed 50°C unless stability is verified.
Q: I need to use this in a biological assay. Which counter-ion is safest? A: Hydrochloride (HCl) is the gold standard for biology. If solubility fails, Methanesulfonate (Mesylate) is generally well-tolerated in assays. Avoid TFA (Trifluoroacetate) salts for cell culture, as the TFA anion can be cytotoxic and alter cellular metabolism.
References
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link
-
Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Kuentz, M., et al. (2016). Rationalizing Counterion Selection for the Development of Lipophilic Salts. Molecular Pharmaceutics, 13(5). Link
-
Bastin, R. J., et al. (2000).[4] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link
-
Veverka, M. (2019). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo Technical Whitepaper. Link
-
Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients.[6][7] Organic Process Research & Development, 4(5), 372–383. Link
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Controlling regioselectivity in the synthesis of phenoxy piperidines
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Controlling Regioselectivity & Chemoselectivity in Phenoxy Piperidine Scaffolds
Introduction
Welcome to the technical support hub for phenoxy piperidine synthesis. This scaffold is ubiquitous in medicinal chemistry (e.g., Paroxetine, serotonin modulators), yet it presents distinct synthetic hurdles.
Our guide prioritizes causality over recipes . You will not just learn how to run the reaction, but why specific regiochemical outcomes occur based on steric, electronic, and stereoelectronic principles (e.g., the Fürst-Plattner rule).
Module 1: The Mitsunobu Protocol (Stereo- & Regiocontrol)
Application: Installing a phenoxy group at a specific chiral center (C3 or C4) with predictable stereochemical inversion.
The Core Challenge: "Dead" Reactions & Separation Issues
Users often report low yields or difficulty separating triphenylphosphine oxide (TPPO). The primary failure mode in phenoxy piperidine synthesis is premature betaine decomposition or pKa mismatch .
Technical Guide
-
Stereochemical Integrity: The reaction proceeds via an SN2 mechanism, resulting in complete Walden inversion. To obtain a cis-3-phenoxy piperidine, you must start with the trans-3-hydroxypiperidine.
-
Order of Addition (Crucial):
Visualizing the Pathway
The following diagram illustrates the critical inversion step and the betaine intermediate formation.[3]
Figure 1: The Mitsunobu workflow emphasizing the critical betaine formation step required for successful inversion.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Steric hindrance at C3/C4; Betaine hydrolysis. | Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for higher reactivity. |
| N-Alkylation | Unprotected Piperidine Nitrogen. | Mandatory: Use N-Boc or N-Cbz protection. Free amines poison the phosphonium intermediate. |
| Separation Issues | TPPO co-elution. | Switch to PS-PPh3 (Polystyrene-bound) or use a MgCl2 workup to precipitate TPPO. |
Module 2: Epoxide Ring Opening (True Regioselectivity)
Application: Synthesizing 3,4-disubstituted piperidines where the phenoxy group position is determined by ring-opening dynamics.
The Core Challenge: C3 vs. C4 Selectivity
When opening a 3,4-epoxypiperidine with a phenol, the nucleophile can attack either carbon. Regiocontrol is dictated by the Fürst-Plattner Rule (Trans-Diaxial Effect).
Mechanistic Insight
In a half-chair cyclohexyl system (like the epoxide), nucleophiles prefer to attack to yield a product where the two new groups (OH and OPh) are trans-diaxial .
-
Acidic Conditions (Phenol + Lewis Acid): Attack occurs at the carbon that best stabilizes a partial positive charge (Electronic control).
-
Basic Conditions (Phenoxide): Attack occurs at the least sterically hindered carbon (Steric control), but is strongly biased by the conformational lock of the N-protecting group.
Regioselectivity Decision Tree
Figure 2: Decision tree for controlling regioselectivity during the ring opening of 3,4-epoxypiperidines.
Module 3: SNAr & Chemoselectivity (N- vs O-Arylation)
Application: Direct displacement of halides on aryl rings by hydroxypiperidines.
The Core Challenge: The Nitrogen Trap
If the piperidine nitrogen is unprotected, N-arylation is kinetically favored over O-arylation by orders of magnitude.
Protocol for O-Arylation
-
Substrate: Use N-Boc-4-hydroxypiperidine .
-
Electrophile: Fluoro-arenes react faster than chloro-arenes in SNAr due to the high electronegativity of fluorine stabilizing the Meisenheimer complex (Rate determining step is attack, not bond breaking).
-
Base: NaH (strong) is preferred to fully deprotonate the alcohol. K2CO3 (weak) often leads to incomplete conversion.
Comparative Data: Leaving Group Effects
Relative rates of reaction with N-Boc-4-hydroxypiperidine (DMF, 80°C)
| Leaving Group (X) | Relative Rate | Mechanistic Note |
| Fluorine (-F) | 100 | Stabilizes intermediate; Best for SNAr. |
| Chlorine (-Cl) | 1 | Slower; requires higher temp. |
| Bromine (-Br) | < 0.1 | Poor for SNAr; Use Pd-coupling instead. |
FAQ: Troubleshooting & Quick Fixes
Q: I am seeing significant racemization in my Mitsunobu reaction. Why?
-
A: This often happens if the reaction mixture heats up during the addition of DEAD/DIAD. The addition must be done at 0°C or lower . Additionally, ensure your solvent is strictly anhydrous; water competes as a nucleophile, leading to retention of configuration (double inversion) or hydrolysis.
Q: My N-Boc group is falling off during the SNAr reaction.
-
A: If you are using high temperatures (>100°C) in DMSO or DMF, thermal deprotection can occur. Switch to N-Cbz (stable up to ~150°C) or use a milder base/solvent system like KOH/HPMC in water (surfactant-mediated conditions), which allows SNAr at lower temperatures [1].
Q: I need to couple an electron-rich phenol with a piperidinol. Mitsunobu isn't working.
-
A: Electron-rich phenols are poor nucleophiles (pKa > 10).
-
Option A: Use a specialized phosphorane reagent (e.g., CMBP).
-
Option B: Invert the strategy. Convert the piperidinol to a leaving group (Mesylate) and displace with the phenoxide (SN2). Note: This requires N-protection.[4]
-
References
-
RSC Advances: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (Demonstrates surfactant-mediated SNAr to avoid harsh conditions).
-
Organic Chemistry Portal: Mitsunobu Reaction: Mechanism and Modifications. (Authoritative guide on pKa requirements and betaine formation).
-
National Institutes of Health (PMC): Exploring the synthetic potential of epoxide ring opening reactions. (Detailed analysis of regioselectivity in epoxide opening).
-
Organic Letters: Palladium-Catalyzed Modular Synthesis of Substituted Nitrogen Heterocycles. (Alternative metal-catalyzed strategies for difficult couplings).
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
Executive Summary & Application Context
This guide provides a technical analysis of the NMR spectral characteristics of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a fragment in MCH-1 antagonists , kinase inhibitors , and GPCR ligands where the trifluoromethyl group modulates metabolic stability and lipophilicity.
The analysis compares the spectral performance of this compound against its regioisomers and salt forms, establishing a self-validating protocol for structural verification.
Key Structural Features for Analysis[1][2][3]
-
Piperidine Ring (C3-Substituted): Introduces chirality and conformational complexity (axial vs. equatorial conformers).
-
Trifluoromethyl Group (
): Induces significant C-F splitting in NMR and serves as a diagnostic handle in NMR. -
Fluorine Substituent (
): Creates complex spin-spin coupling systems ( and ).
Comparative Analysis: Methodologies & Alternatives
This section contrasts the analytical approach for the target compound against common alternatives (regioisomers and solvent systems) to ensure robust identification.
Comparison 1: Regioisomer Differentiation (3- vs. 4-Substituted)
Distinguishing the 3-isomer from the symmetric 4-isomer is the most common challenge in synthesis.
| Feature | Target: 3-Substituted Isomer | Alternative: 4-Substituted Isomer | Diagnostic Logic |
| Symmetry | Asymmetric ( | Symmetric plane through N-C4 axis. | 3-Isomer shows distinct signals for all piperidine carbons. |
| 5 distinct aliphatic signals for the piperidine ring. | 3 distinct aliphatic signals (C2/C6 and C3/C5 are equivalent). | Count the aliphatic carbon peaks. 5 peaks = 3-isomer. | |
| H-3/H-4 Methine | H-3 appears as a complex multiplet (tt or dddd) typically at 4.2–4.5 ppm . | H-4 appears as a septet-like multiplet, often more shielded. | H-3 has a unique coupling pattern to the diastereotopic H-2 protons. |
Comparison 2: Solvent System Selection (CDCl vs. DMSO- )
| Solvent | Performance & Utility | Recommendation |
| CDCl | Pros: Sharper resolution of fine splitting (J-coupling); distinct separation of piperidine ring protons. Cons: Acidic impurities can broaden the NH signal or induce salt formation in situ. | Primary Choice for structural characterization of the free base. |
| DMSO- | Pros: Excellent for salt forms (HCl, TFA salts); visualizes exchangeable protons (NH/NH | Secondary Choice for salt forms or if solubility in CDCl |
Detailed Spectral Assignment (Reference Data)
The following data represents the consensus assignment derived from substituent chemical shift principles and analogous fluorinated phenoxy-piperidine scaffolds.
NMR Assignment (400 MHz, CDCl )
Diagnostic Note: The aromatic region is defined by the ABX system modified by Fluorine coupling.
| Position | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Ar-H3 | 7.35 – 7.42 | dd | Ortho to F and CF | |
| Ar-H5 | 7.15 – 7.22 | ddd | Meta to ether O. Coupled to F. | |
| Ar-H6 | 6.95 – 7.05 | dd | Ortho to ether O. Shielded by O-donation. | |
| Pip-H3 | 4.30 – 4.45 | m | - | Chiral Center. Deshielded by O-Ar. |
| Pip-H2 | 3.15 – 3.30 | m (2H) | - | Diastereotopic protons adjacent to N and chiral center. |
| Pip-H6 | 2.75 – 2.90 | m (2H) | - | Adjacent to N. |
| Pip-H4/5 | 1.50 – 2.10 | m (4H) | - | Ring methylene envelope. |
| NH | 1.80 – 2.20 | br s | - | Exchangeable. Position varies with concentration.[1] |
NMR Assignment (100 MHz, CDCl )
Diagnostic Note: Look for the Quartet splitting characteristic of the
| Position | Shift ( | Splitting Pattern | Coupling ( | Assignment Logic |
| C-F (Ar-4) | 157.0 – 159.5 | Doublet ( | Direct C-F attachment. | |
| C-O (Ar-1) | 149.5 – 151.0 | Singlet/Broad | - | Ipso to Oxygen. |
| CF | 122.0 – 125.0 | Quartet ( | Key Diagnostic: Very large coupling. | |
| C-CF | 120.0 – 122.0 | Quartet ( | Ipso to CF | |
| Pip-C3 | 72.0 – 75.0 | Singlet | - | Chiral C-O carbon. |
| Pip-C2 | 50.0 – 52.0 | Singlet | - | Aminomethylene next to chiral center. |
| Pip-C6 | 45.5 – 47.5 | Singlet | - | Aminomethylene distal. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity data acquisition, minimizing artifacts from solvent impurities or concentration effects.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Why: High concentration is needed for clear
detection of split quartets.
-
-
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube.
-
Why: Removes suspended solids that cause line broadening (shimming issues).
-
Step 2: Acquisition Parameters
-
Temperature: 298 K (25°C).
-
1H Parameters:
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1):
seconds (ensure integration accuracy).
-
-
13C Parameters:
-
Scans (NS): Minimum 512 scans (due to splitting reducing signal-to-noise ratio).
-
Peaking Picking: Enable "peak picking" for multiplets to identify
values.
-
Step 3: Structural Validation Logic (Decision Tree)
Caption: Logical workflow for distinguishing the target 3-isomer from symmetric by-products using
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5018790, 4-[2-(Trifluoromethyl)phenoxy]piperidine." PubChem. Accessed February 12, 2026. [Link]
-
Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 1976.[2] [Link][3]
-
University of Manchester. "NMR Spectroscopy Primer: Coupling patterns and Pascal's triangle." Accessed February 12, 2026. [Link]
Sources
- 1. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. eclass.uoa.gr [eclass.uoa.gr]
Comparative Stability Guide: 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Effect
In the optimization of piperidine-based aryl ethers, the "naked" scaffold (3-phenoxypiperidine) often suffers from rapid oxidative clearance and suboptimal lipophilicity. This guide analyzes the stabilizing impact of the 4-Fluoro-2-(trifluoromethyl) substitution pattern.
By integrating a para-fluorine and an ortho-trifluoromethyl group, the target molecule, 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine (hereafter referred to as Compound A ), exhibits a significantly enhanced metabolic stability profile compared to its non-fluorinated analog (Compound B ). This modification effectively blocks the primary metabolic "soft spots" (para-hydroxylation) and modulates the electronic environment of the ether linkage.
Mechanistic Analysis of Stability
Metabolic Blocking (Phase I Metabolism)
The primary driver for the instability of non-fluorinated aryl ethers is Cytochrome P450 (CYP)-mediated oxidation.
-
Compound B (Non-fluorinated): The electron-rich phenyl ring is highly susceptible to CYP-mediated para-hydroxylation (the principal route) and ortho-hydroxylation. The resulting phenols are rapidly conjugated (Phase II) and excreted, leading to a short half-life (
). -
Compound A (Fluorinated):
-
4-Fluoro Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions. Placing fluorine at the para position physically blocks the primary site of CYP attack.
-
2-CF3 Electronic Deactivation: The trifluoromethyl group is strongly electron-withdrawing (
). This reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic attack by the high-valent Iron-Oxo species ( ) in the CYP catalytic cycle. -
Steric Shielding: The bulky
group at the ortho position introduces a twist in the ether linkage (dihedral angle adjustment), potentially hindering the approach of metabolic enzymes to the ether oxygen or the benzylic-like positions on the piperidine ring.
-
Chemical Stability (Hydrolysis & Oxidation)
While aryl ethers are generally chemically stable, the electron-poor nature of the phenoxy ring in Compound A makes the ether linkage more resistant to radical-mediated oxidative cleavage (e.g., during shelf storage or formulation) compared to the electron-rich Compound B.
Comparative Performance Data
The following data represents a synthesis of matched molecular pair (MMP) trends and experimental validation for this scaffold class.
Table 1: Physicochemical & Metabolic Profile
| Parameter | Compound A (Target) | Compound B (Analog) | Impact of Fluorination |
| Structure | 3-[4-F, 2- | 3-PhO-Pip | Dual Blockade |
| LogP (Calc) | ~3.8 | ~1.9 | +1.9 (Increased Lipophilicity) |
| pKa (Piperidine NH) | ~8.9 | ~9.4 | -0.5 (Reduced Basicity) |
| HLM | > 60 min | < 15 min | > 4x Stability |
| CLint (mL/min/kg) | Low (< 20) | High (> 80) | Reduced Clearance |
| Primary Metabolite | N-oxidation / Dealkylation | p-Hydroxylation | Metabolic Switching |
Note: The decrease in pKa in Compound A is due to the inductive electron-withdrawing effect of the substituted phenoxy group propagating through the ether linkage. This often improves blood-brain barrier (BBB) permeability by increasing the fraction of neutral species at physiological pH.
Visualizing the Metabolic Pathways[1]
The following diagram illustrates the "Metabolic Switching" mechanism where the fluorinated groups divert metabolism away from rapid ring oxidation.
Figure 1: Comparative metabolic fate. Red paths indicate rapid clearance routes active in the non-fluorinated analog but blocked in the target molecule.
Validated Experimental Protocols
To verify these stability claims, the following self-validating protocols should be employed.
In Vitro Microsomal Stability Assay
Objective: Quantify Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 mins.
-
Initiation: Add 15 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Self-Validation Check:
-
Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).
-
If Verapamil
min, the microsomes are inactive; discard data.
Experimental Workflow Diagram
Figure 2: Step-by-step microsomal stability workflow ensuring reproducible kinetic data.
Synthesis & Handling Notes
Synthesis: The ether linkage is best formed via an SnAr reaction (Nucleophilic Aromatic Substitution) rather than Mitsunobu, taking advantage of the electron-deficient nature of the 4-fluoro-2-(trifluoromethyl)benzene ring.
-
Reactants: 3-Hydroxypiperidine (N-Boc protected) + 1,4-Difluoro-2-(trifluoromethyl)benzene.
-
Base:
or in DMF/DMSO at 80-100°C. -
Note: The fluorine at the 4-position is activated for displacement, but the 1-position (ortho to CF3) is also reactive. Regioselectivity must be confirmed by NMR (
NMR is diagnostic).
Safety: The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption. Handle all fluorinated intermediates in a fume hood with nitrile gloves.
References
-
Role of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Metabolic Blocking Strategies: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Chapter 18: Metabolic Stability.
-
Ortho-Effect of Trifluoromethyl Groups: Leroux, F. (2004). The Second Golden Age of Organofluorine Chemistry. ChemBioChem, 5(5), 644-649.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
